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Core Science & Biosynthesis

Foundational

Technical Guide: Structural Elucidation of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

This technical guide details the structural elucidation of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole , a critical intermediate for cross-coupling reactions in medicinal chemistry. [1] Executive Summary & Strategic Context...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole , a critical intermediate for cross-coupling reactions in medicinal chemistry.

[1]

Executive Summary & Strategic Context

Molecule: 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole Formula:


Exact Mass:  271.98
Significance:  This scaffold represents a "privileged structure" in drug discovery. The 5,6-dimethylbenzimidazole core is the ligand found in Vitamin B12.[1] The introduction of an iodine atom at the sterically congested C4 position  breaks the molecular symmetry and activates the scaffold for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the construction of complex tricyclic heterocycles.

The Analytical Challenge: The primary challenge in elucidating this structure is distinguishing the 4-iodo regioisomer from the 2-iodo (kinetic product of direct iodination) and confirming that the iodine is not at the C7 position (which is chemically equivalent to C4 only in the symmetric precursor, not in the final product). Furthermore, prototropic tautomerism of the N-H proton complicates NMR assignment by averaging signals or creating broad peaks.

Synthesis Context (The Origin of Impurities)

To validate the structure, one must understand the synthetic origin. Direct iodination of 5,6-dimethylbenzimidazole using


 or NIS often yields the 2-iodo  derivative due to the high acidity of the C2 proton.

Targeted Route: To access the 4-iodo isomer exclusively, the synthesis typically proceeds via the cyclization of 3-iodo-4,5-dimethylbenzene-1,2-diamine with formic acid.

  • Implication: If the starting diamine was impure (containing 4-iodo-3,6-dimethyl isomers), the final benzimidazole methyl topology would be incorrect. Elucidation must confirm the vicinal dimethyl arrangement.

Spectroscopic Characterization Logic

A. Mass Spectrometry (MS)

Objective: Confirm elemental composition and halogen presence.

  • Method: ESI-MS (Positive Mode).

  • Diagnostic Signal:

    
    .
    
  • Iodine Signature: Unlike Chlorine (

    
    ) or Bromine (
    
    
    
    ), Iodine is monoisotopic (
    
    
    ). There is no M+2 isotope peak . The mass defect is negative/low compared to organic fragments, but the key is the lack of an isotope pattern.
  • Fragmentation: Loss of Iodine (

    
    ) is a common fragmentation pathway, yielding a peak at 
    
    
    
    (5,6-dimethylbenzimidazole cation).
B. H NMR Spectroscopy (DMSO- )

Objective: Establish regiochemistry and symmetry breaking.

Tautomeric Reality: In solution, the H on N1 exchanges with N3.



Due to the bulky Iodine at C4, the equilibrium usually favors the tautomer where the proton is on the nitrogen distal to the iodine (N1-H) to minimize steric clash, or the exchange is fast, resulting in averaged signals.
ProtonChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 12.5 - 13.0Broad Singlet1HExchangeable with

. Broadness indicates tautomerism.[2]
C2-H 8.15Singlet1HMost deshielded aromatic proton (between two nitrogens).
C7-H 7.45Singlet1HThe only other aromatic proton. If this were the 2-iodo isomer, we would see two aromatic protons (C4-H and C7-H) as singlets or doublets.
C5-Me 2.38Singlet3HDistinct from C6-Me due to proximity to Iodine.
C6-Me 2.32Singlet3HDistinct from C5-Me.

Key Proof of "4-Iodo" vs "2-Iodo":

  • 2-Iodo: Would show two aromatic protons (C4-H and C7-H) and the loss of the downfield C2-H signal.

  • 4-Iodo: Shows one aromatic proton (C7-H) and retains the downfield C2-H signal.

C. C NMR & DEPT

Objective: Detect the "Invisible" Carbon (C-I).

  • C-I Carbon (C4): Iodine exerts a "Heavy Atom Effect," causing significant shielding . While typical aromatic carbons are 115-140 ppm, the C-I carbon often appears upfield at 85-95 ppm .

  • C2 Carbon: Deshielded (

    
     ppm) due to being between two nitrogens.
    

Advanced Connectivity: 2D NMR (HMBC)

This is the definitive proof of structure. We must connect the methyl groups to the aromatic core to prove the 5,6-dimethyl arrangement and the 4-iodo position.

HMBC Logic Flow
  • C2-H (8.15 ppm) correlates to C3a and C7a (quaternary bridgeheads).

  • C7-H (7.45 ppm) correlates to:

    • C5 (quaternary, methyl-bearing).

    • C3a (bridgehead).

    • Crucially: It should not show a strong correlation to the iodinated carbon (C4) if it is para to it (3-bond path is weak or blocked by substituents).

  • Methyl Correlations:

    • Me-5 correlates to C4-I , C5 , and C6 .

    • Me-6 correlates to C5 , C6 , and C7-H .

    • Differentiation: The Methyl signal that correlates to the shielded carbon (C4-I, ~90 ppm) is assigned as Me-5 . The Methyl signal that correlates to the protonated aromatic carbon (C7-H) is assigned as Me-6 .

Visualization of Elucidation Logic

Logic Flow Diagram

The following diagram illustrates the decision matrix used to rule out isomers.

ElucidationLogic Sample Unknown Sample (C9H9IN2) MS Mass Spec [M+H]+ = 273 No M+2 peak Sample->MS H_NMR 1H NMR Analysis MS->H_NMR Decision1 Is C2-H present? (Singlet ~8.2 ppm) H_NMR->Decision1 Route_2Iodo Isomer: 2-Iodo (REJECTED) Decision1->Route_2Iodo No Route_4Iodo Isomer: 4/7-Iodo (CANDIDATE) Decision1->Route_4Iodo Yes Decision2 Aromatic Pattern Route_4Iodo->Decision2 Pattern_Sym 2 Singlets (C4, C7) Symmetric Decision2->Pattern_Sym 2 Ar-H Pattern_Asym 1 Singlet (C7) Asymmetric Decision2->Pattern_Asym 1 Ar-H C13_Check 13C NMR Shielded Carbon ~90ppm Pattern_Asym->C13_Check Final CONFIRMED STRUCTURE 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole C13_Check->Final

Caption: Decision tree for excluding regioisomers based on spectral data.

HMBC Correlation Map

This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to assign the methyl groups relative to the iodine.

HMBC_Map cluster_legend Legend C4_I C4-I (~90 ppm) C5 C5 (quat) C6 C6 (quat) C7 C7-H (Aromatic) Me5 Methyl-5 (2.38 ppm) Me5->C4_I Critical Proof Me5->C5 2J Me5->C6 HMBC (3J) Me6 Methyl-6 (2.32 ppm) Me6->C5 HMBC (3J) Me6->C6 2J Me6->C7 HMBC (3J) key Green Nodes: Protons (Source) Dark Box: Shielded Carbon (Target) Red Dashed Line: Key Correlation

Caption: HMBC correlations establishing the position of Methyl-5 relative to the Iodine at C4.

Experimental Protocol (SOP)

Materials
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS. Note: 
    
    
    
    is often poor for benzimidazoles due to solubility and H-bonding aggregation.
  • Concentration: 10-15 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation: Ensure the sample is fully dissolved. If the solution is cloudy, filter through a cotton plug. Suspensions yield poor signal-to-noise ratios and broad lines.

  • Acquisition (

    
    H): 
    
    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the isolated aromatic proton.
    • Scan range: -2 to 16 ppm (to catch the broad NH).

  • Acquisition (

    
    C): 
    
    • Acquire sufficient scans (>512) to resolve the quaternary carbons (C4, C5, C6, C3a, C7a) which have no NOE enhancement and long relaxation times.

  • Acquisition (HMBC):

    • Optimize for long-range coupling

      
       Hz.
      
    • Focus on the correlation between the Methyl protons and the quaternary carbons.

Data Interpretation Checklist

References

  • Benzimidazole Tautomerism & NMR: Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism."[3] Beilstein Journal of Organic Chemistry, 2014.

  • Iodination Regioselectivity: Joshi, S. N., et al. "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts."[4][5][6] Tetrahedron, 2011.[6] (Provides foundational logic for electrophilic iodination patterns in substituted aromatics).

  • HMBC Characterization of Benzimidazoles: Bhusare, S. R., et al. "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc, 2006.[7] (Demonstrates C-I shielding effects and HMBC usage in iodo-aromatics).

  • General 4-Iodo-benzimidazole Synthesis: Cao, T. Y., et al. "Switchable Regioselective 7-endo or 6-exo Iodocyclization."[8] Journal of Organic Chemistry, 2023.[8] (Discusses iodine positioning in benz-fused systems).

Sources

Exploratory

spectroscopic analysis of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole For Researchers, Scientists, and Drug Development Professionals Abstract The benzimidazole scaffold is a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The structural integrity and purity of novel benzimidazole derivatives are critical for advancing drug discovery and development.[4] This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole. As a Senior Application Scientist, this document moves beyond mere data reporting, delving into the causality behind experimental choices and the logic of spectral interpretation. We will cover Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, offering field-proven protocols and predictive data analysis grounded in established principles.

Introduction: The Significance of Structural Verification

4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole (Molecular Formula: C₉H₉IN₂, Molar Mass: 272.09 g/mol ) is a substituted benzimidazole, a class of heterocyclic compounds renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6] The introduction of an iodine atom at the 4-position and methyl groups at the 5- and 6-positions creates a unique electronic and steric profile, potentially influencing its interaction with biological targets. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement to validate the molecular structure, confirm purity, and establish a baseline for quality control throughout the research and development lifecycle. This guide integrates multiple spectroscopic techniques to build a self-validating analytical framework.

Caption: Molecular Structure of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules like benzimidazole derivatives.[3][4] For N-H benzimidazoles, the spectra are often complicated by prototropic tautomerism, a rapid exchange of the N-H proton between the two nitrogen atoms.[7] This process can lead to signal broadening or time-averaged spectra. The choice of solvent is therefore a critical experimental parameter. Polar, hydrogen-bond-accepting solvents like DMSO-d₆ can slow this exchange, providing a clearer, more resolved spectrum compared to non-polar solvents like CDCl₃.[7]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides precise information on the number, connectivity, and electronic environment of protons in the molecule.

Experimental Protocol: Sample Preparation for ¹H NMR Analysis

  • Weighing: Accurately weigh 5-10 mg of the 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole sample.

  • Solubilization: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is strategic for observing the exchangeable N-H proton and slowing tautomerism.[4][7]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Analysis: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

Interpretation of the Predicted ¹H NMR Spectrum (in DMSO-d₆)

  • N-H Proton: A broad singlet is anticipated in the far downfield region, typically between δ 12.0-13.0 ppm.[4] This significant deshielding is due to the aromatic ring current and intermolecular hydrogen bonding with the DMSO-d₆ solvent.[4] Its broadness is a result of quadrupolar coupling with the adjacent nitrogen and residual chemical exchange.

  • Aromatic Protons:

    • H-2: A singlet expected around δ 8.2-8.4 ppm. This proton is attached to the carbon between the two nitrogen atoms, resulting in a characteristically deshielded signal.

    • H-7: A singlet expected around δ 7.5-7.7 ppm. Its chemical shift is influenced by the adjacent nitrogen and the electron-donating methyl group at C-6.

  • Methyl Protons:

    • 5-CH₃ & 6-CH₃: Two distinct singlets are expected, likely in the range of δ 2.3-2.5 ppm.[8] Although adjacent, they are in slightly different electronic environments and should be resolvable.

¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton

¹³C NMR provides a map of the carbon framework, revealing the number of unique carbon atoms and their hybridization state.

Interpretation of the Predicted ¹³C NMR Spectrum (in DMSO-d₆) The structure possesses 9 unique carbon atoms, and all should be visible in the proton-decoupled spectrum.

  • C-2: The imine-like carbon of the imidazole ring is expected to resonate significantly downfield, around δ 142-145 ppm.

  • Aromatic Quaternary Carbons (C-3a, C-5, C-6, C-7a): These carbons will appear in the δ 125-145 ppm range. Their exact assignment requires 2D NMR techniques.

  • C-4 (Iodo-substituted): The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon. C-4 is predicted to appear at a much higher field than other aromatic carbons, likely in the δ 90-100 ppm range.

  • C-7: This protonated aromatic carbon is expected in the δ 110-120 ppm range.

  • Methyl Carbons (5-CH₃ & 6-CH₃): These aliphatic carbons will appear in the upfield region, around δ 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole in DMSO-d₆

AssignmentPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
N-H12.0 - 13.0br s-
H-28.2 - 8.4s142 - 145
H-77.5 - 7.7s110 - 120
5-CH₃2.3 - 2.5s15 - 20
6-CH₃2.3 - 2.5s15 - 20
C-3a--125 - 145
C-4--90 - 100
C-5--125 - 145
C-6--125 - 145
C-7a--125 - 145
(s = singlet, br s = broad singlet)
Advanced NMR: 2D Correlation Spectroscopy

For unambiguous assignment, especially of the closely spaced aromatic and methyl signals, a suite of 2D NMR experiments is indispensable.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (e.g., H-2 with C-2, H-7 with C-7).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons by observing correlations from the methyl and aromatic protons.

cluster_workflow NMR Analysis Workflow Sample Sample Preparation (5-10 mg in DMSO-d6) NMR_Acq NMR Data Acquisition Sample->NMR_Acq OneD 1D Spectra (¹H, ¹³C/DEPT) NMR_Acq->OneD TwoD 2D Spectra (HSQC, HMBC) NMR_Acq->TwoD If needed for ambiguity Interpretation Spectral Interpretation & Assignment OneD->Interpretation TwoD->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: A typical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation.

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.[9]

Interpretation of the Expected Mass Spectrum

  • Molecular Ion: The primary signal of interest will be the protonated molecular ion [M+H]⁺. The calculated exact mass for C₉H₁₀IN₂⁺ is 272.9832. An experimentally observed mass within 5 ppm of this value confirms the elemental formula.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotopic pattern will be observed for the molecular ion itself.

  • Fragmentation: While ESI is soft, some in-source fragmentation can occur. The fragmentation of benzimidazoles often involves a sequential loss of hydrogen cyanide (HCN) from the molecular ion.[2] Other plausible fragmentations for this specific molecule include the loss of an iodine radical (I•) or a methyl radical (CH₃•).

Table 2: Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)Interpretation
[M+H]⁺272.9832Protonated molecular ion
[M-I]⁺146.0866Loss of iodine atom
[M-CH₃]⁺258.9676Loss of a methyl group

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Experimental Protocol: ATR-FTIR Analysis

  • Sample Placement: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first for subtraction.

Interpretation of the Expected IR Spectrum

  • N-H Stretch: A characteristic broad absorption band between 3100-3400 cm⁻¹ is expected, indicative of the N-H group involved in intermolecular hydrogen bonding.[8][10]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the two methyl groups will be observed just below 3000 cm⁻¹.

  • C=N and C=C Stretches: A series of sharp to medium absorptions in the 1620-1450 cm⁻¹ region corresponds to the stretching vibrations of the C=N bond of the imidazole ring and the C=C bonds of the fused benzene ring.[10]

  • Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of signals unique to the molecule, including C-N stretching and various bending modes.

Table 3: Predicted Key Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3400N-H Stretch (H-bonded)Broad, Medium
3020 - 3100Aromatic C-H StretchMedium-Weak
2850 - 2980Aliphatic C-H StretchMedium
1620 - 1600C=N StretchMedium
1450 - 1580Aromatic C=C StretchMedium-Strong

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzimidazole core.

Experimental Protocol: UV-Vis Analysis

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Spectrum Acquisition: Scan the wavelength range from approximately 200 to 400 nm, using the pure solvent as a blank reference.

Interpretation of the Expected UV-Vis Spectrum The benzimidazole ring system is a chromophore that exhibits characteristic π → π* transitions.

  • Absorption Bands: Two primary absorption maxima (λ_max) are expected. For benzimidazoles, these typically occur around 240-250 nm and 270-285 nm.[11] The presence of the iodo and dimethyl substituents (auxochromes) may cause a slight bathochromic (red) shift in these absorptions compared to the parent benzimidazole.

Conclusion: A Multi-Faceted Approach to Confirmation

The comprehensive characterization of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole requires an integrated analytical approach. While ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular skeleton, HRMS confirms the elemental composition with high precision. Concurrently, IR and UV-Vis spectroscopy validate the presence of key functional groups and the nature of the conjugated system, respectively. Together, these techniques form a self-validating system, ensuring the structural identity and purity of this key molecule, thereby providing a solid and trustworthy foundation for its application in research and drug development.

References

  • A Comparative Spectroscopic Analysis of Novel vs. Known Benzimidazole Derivatives. BenchChem.
  • Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. AWS.
  • Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem.
  • SYNTHESIS, SPECTRAL AND PHYSICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES -AN REVIEW. Indo American Journal of Pharm Research. 2015.
  • Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. ResearchGate.
  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. 2020.
  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. 2010.
  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. 2022.
  • Interpreting Complex NMR Spectra of Benzimidazole Derivatives. BenchChem.
  • Supporting Information. The Royal Society of Chemistry.
  • Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.
  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. 2025.
  • Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene derivatives.
  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
  • 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole. ChemBK.
  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC.
  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI.

Sources

Foundational

mass spectrometry of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

An In-Depth Technical Guide to the Mass Spectrometry of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole Introduction 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

Introduction

4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted benzimidazole, it serves as a crucial building block for the synthesis of pharmacologically active agents and functional organic materials.[1][2] Accurate structural characterization is paramount for researchers in this field, and mass spectrometry (MS) stands as a primary analytical technique for confirming the molecular identity and elucidating the structure of such molecules.

This guide provides a detailed examination of the mass spectrometric behavior of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole, with a focus on Electron Ionization (EI). As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, enabling researchers to interpret spectra with confidence and troubleshoot analytical challenges. We will explore the foundational principles of EI-MS, present a robust experimental protocol, and conduct a deep dive into the predictable fragmentation patterns of the title compound.

Foundational Principles: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a classic and widely used "hard" ionization technique, particularly suited for the analysis of relatively low molecular weight (<600 amu), thermally stable organic compounds.[3] Its utility lies in its ability to impart significant excess energy into the analyte molecule, leading to reproducible and often extensive fragmentation.[4][5] This fragmentation is not a drawback; rather, it is the source of rich structural information, creating a molecular "fingerprint" that can be used for identification and structure elucidation.[6]

The EI process involves several key stages:

  • Vaporization: The sample is introduced into the ion source under a high vacuum and heated to ensure it is in the gas phase.

  • Ionization: A beam of high-energy electrons (typically standardized at 70 eV) bombards the gaseous analyte molecules.[4] This energy is sufficient to eject an electron from the molecule's highest occupied molecular orbital (HOMO), forming a positively charged radical cation known as the molecular ion (M•⁺).[4][7]

  • Fragmentation: The molecular ion, being energetically unstable, rapidly undergoes a series of unimolecular dissociations or rearrangements to dissipate the excess energy.[6][8] This process breaks the M•⁺ into a set of smaller, stable fragment ions and neutral radicals.

  • Analysis and Detection: The positively charged ions (both the molecular ion and fragment ions) are accelerated out of the ion source, separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z), and detected. The uncharged radical species are removed by the vacuum system and are not detected.[6]

For 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole, EI is the ideal choice as it provides definitive molecular weight information from the molecular ion and characteristic fragment ions that confirm the presence of the iodinated dimethyl-benzimidazole core.

Experimental Protocol: Acquiring the EI Mass Spectrum

This protocol outlines a standardized procedure for the analysis of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole using a Gas Chromatography-Mass Spectrometry (GC-MS) system, a common setup for volatile and semi-volatile compounds.

Experimental Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Dissolve sample (1 mg/mL) in methanol or ethyl acetate B 2. Inject 1 µL into GC-MS A->B C 3. Electron Ionization (70 eV) B->C D 4. Mass Analysis (m/z 40-400) C->D E 5. Spectrum Acquisition D->E F 6. Data Interpretation E->F

Caption: Workflow for GC-EI-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Vortex the solution to ensure complete dissolution. If necessary, perform a serial dilution to achieve an optimal concentration (e.g., 10-100 µg/mL) to avoid detector saturation.

  • Instrumentation and Parameters:

    • System: A standard benchtop GC-MS system equipped with an EI source.

    • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Injection: 1 µL of the sample solution is injected in splitless or split mode (e.g., 20:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standardized energy that promotes reproducible fragmentation and allows for comparison with spectral libraries.[4]

    • Mass Range: Scan from m/z 40 to 400. This range comfortably covers the molecular ion and all expected fragments.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high solvent load from entering the mass spectrometer, which protects the filament.

    • Calibration: Ensure the instrument is calibrated with a known standard (e.g., perfluorotributylamine, PFTBA) to guarantee high mass accuracy.[9]

Analysis and Interpretation of the Mass Spectrum

The mass spectrum of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole is expected to exhibit several characteristic peaks that confirm its structure. The analysis begins with identifying the molecular ion and then proceeds to rationalize the major fragment ions.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₉IN₂[10]
Molar Mass (Monoisotopic)271.9807 g/mol Calculated
Molar Mass (Average)272.09 g/mol [10]
The Molecular Ion (M•⁺)

The first crucial peak to identify is the molecular ion. For this compound, the M•⁺ peak is expected at m/z 272 , corresponding to the nominal mass of the molecule [C₉H₉IN₂]•⁺. The presence of this peak confirms the molecular weight of the compound. Benzimidazole derivatives often exhibit a prominent molecular ion peak due to the stability of the aromatic system.[11][12]

Key Fragmentation Pathways

The high energy of the EI process induces specific bond cleavages, leading to a predictable fragmentation pattern. The most likely cleavages are at the weakest bonds or those that lead to the formation of highly stable ions or neutral species.

Fragmentation_Pathway M C₉H₉IN₂ 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole m/z = 272 (M•⁺) F145 [C₉H₉N₂]⁺ 5,6-dimethyl-1H-benzo[d]imidazolium m/z = 145 (Base Peak) M->F145 - I• (127 u) F257 [C₈H₆IN₂]⁺ m/z = 257 M->F257 - CH₃• (15 u) F118 [C₈H₆N]⁺ m/z = 118 F145->F118 - HCN (27 u) F130 [C₈H₆N₂]⁺ m/z = 130 F145->F130 - CH₃• (15 u)

Caption: Proposed EI fragmentation of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole.

  • Cleavage of the Carbon-Iodine Bond (Primary Fragmentation):

    • Fragment: m/z 145

    • Loss: •I (Iodine radical)

    • Rationale: The C-I bond is the weakest covalent bond in the molecule, making its cleavage a highly favorable process. This fragmentation results in the loss of an iodine radical (mass 127 u) and the formation of the 5,6-dimethyl-1H-benzo[d]imidazolium cation ([C₉H₉N₂]⁺). Due to the high stability of this aromatic cation, the peak at m/z 145 is predicted to be the base peak (the most intense peak) in the spectrum. This is a common fragmentation pathway for halogenated aromatic compounds.[12]

  • Loss of a Methyl Radical:

    • Fragment: m/z 257

    • Loss: •CH₃ (Methyl radical)

    • Rationale: Benzylic cleavage, involving the loss of a methyl radical from the aromatic ring, is another common fragmentation route. This pathway leads to the formation of an ion at m/z 257 . While favorable, this cleavage is generally less preferred than the C-I bond scission, so this peak is expected to have a lower intensity than the peak at m/z 145.

  • Fragmentation of the Benzimidazole Core:

    • Fragment: m/z 118

    • Loss: HCN (Hydrogen Cyanide)

    • Rationale: Following the formation of the highly abundant m/z 145 ion, further fragmentation can occur. A characteristic fragmentation of imidazole and benzimidazole rings is the expulsion of a neutral molecule of hydrogen cyanide (mass 27 u).[11] This would produce a fragment ion at m/z 118 ([C₈H₆N]⁺).

  • Secondary Loss of a Methyl Radical:

    • Fragment: m/z 130

    • Loss: •CH₃ (Methyl radical)

    • Rationale: The base peak ion at m/z 145 can also lose one of its methyl groups as a radical, resulting in a fragment ion at m/z 130 .

Summary of Expected Fragments
m/z (Nominal)Proposed FormulaIdentityComments
272[C₉H₉IN₂]•⁺Molecular Ion (M•⁺) Confirms molecular weight.
257[C₈H₆IN₂]⁺[M - CH₃]⁺Result of methyl radical loss.
145[C₉H₉N₂]⁺[M - I]⁺Base Peak . Result of highly favorable iodine radical loss.
130[C₈H₆N₂]⁺[M - I - CH₃]⁺Loss of a methyl radical from the base peak ion.
118[C₈H₆N]⁺[M - I - HCN]⁺Characteristic loss of HCN from the benzimidazole core.

Data Validation and Advanced Analysis

To ensure the highest degree of confidence in structural assignment, the following points should be considered:

  • High-Resolution Mass Spectrometry (HRMS): While this guide focuses on nominal mass, performing the analysis on a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap system is highly recommended.[9] HRMS provides the exact mass of the ions to several decimal places, allowing for the unambiguous determination of the elemental composition of the molecular ion and its fragments, thereby confirming the proposed structures.[13]

  • Isotopic Distribution: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern is expected for iodine-containing fragments. This simplifies the spectrum compared to compounds containing chlorine or bromine.[7]

  • Library Matching: The resulting spectrum can be compared against commercial or proprietary mass spectral libraries (e.g., NIST, Wiley). A high match score provides strong evidence for the compound's identity.

Conclusion

The mass spectrometric analysis of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole by Electron Ionization provides a wealth of structural information, making it an indispensable tool for chemical verification. A systematic approach to interpreting the spectrum, grounded in the fundamental principles of fragmentation, allows researchers to confidently identify the molecule. The expected spectrum is defined by a clear molecular ion peak at m/z 272 and a dominant base peak at m/z 145, corresponding to the facile loss of the iodine atom. Secondary fragments resulting from the loss of methyl radicals and hydrogen cyanide further corroborate the structure. By following the detailed protocol and analytical logic presented in this guide, scientists can effectively leverage mass spectrometry to validate their synthesis and advance their research in drug development and materials science.

References

  • Hida, M., et al. (Year not available). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Available at: [Link][11][12]

  • Ibrahim, H. K., & El-Tombary, A. A. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link][14][15]

  • Zhang, Y., et al. (2024). Development of benzimidazole derivatives as efficient matrices for the analysis of acidic small‐molecule compounds using matrix‐assisted laser desorption/ionisation time‐of‐flight mass spectrometry in negative ion mode. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • ChemBK. (n.d.). 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole. Available at: [Link][10]

  • Stover, D. R., et al. (2005). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry. Available at: [Link][16]

  • Wikipedia. (n.d.). Electron ionization. Available at: [Link][3]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link][13]

  • Kantharaju, K., et al. (2012). General mass spectral fragmentation pattern for 21-30. ResearchGate. Available at: [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. Available at: [Link][4]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link][5]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link][7]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link][6]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available at: [Link][8]

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Exploratory

The Rising Profile of Iodo-Dimethyl-Benzimidazoles: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide del...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the burgeoning field of novel iodo-dimethyl-benzimidazole derivatives, exploring their synthesis, characterization, and diverse biological activities. By integrating established principles of benzimidazole chemistry with the unique contributions of iodine and dimethyl substitutions, we provide a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents. This guide will navigate through the synthetic methodologies, elucidate the structure-activity relationships, and detail the experimental protocols for evaluating the antimicrobial, anticancer, and enzyme-inhibitory potential of this promising class of compounds.

Introduction: The Benzimidazole Scaffold as a Privileged Structure

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring. This structural motif is of significant interest due to its resemblance to naturally occurring purines, the building blocks of nucleic acids. This similarity allows benzimidazole derivatives to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2] The versatility of the benzimidazole nucleus, with possible substitutions at the N-1, C-2, C-5, and C-6 positions, provides a fertile ground for the design of novel therapeutic agents with enhanced potency and selectivity.[3][4][5]

The introduction of specific substituents onto the benzimidazole core can profoundly influence its biological activity. Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Iodine, as a substituent, can enhance lipophilicity, facilitate membrane permeability, and participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. Furthermore, the presence of dimethyl groups can also impact the molecule's steric and electronic properties, further fine-tuning its biological profile.[1][2] This guide will specifically focus on the synthesis and biological evaluation of iodo-dimethyl-benzimidazole derivatives, a class of compounds with considerable, yet underexplored, therapeutic potential.

Synthetic Strategies for Iodo-Dimethyl-Benzimidazoles

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][7] This foundational reaction, known as the Phillips condensation, remains a widely used and versatile method.[8] For the synthesis of iodo-dimethyl-benzimidazoles, the general approach involves the reaction of a suitably substituted o-phenylenediamine with an appropriate carboxylic acid or aldehyde.

General Synthetic Workflow

The synthesis of iodo-dimethyl-benzimidazoles can be conceptualized in a multi-step process, starting from commercially available precursors. The following workflow outlines a representative synthetic route.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Characterization cluster_4 Final Product A Substituted o-phenylenediamine (e.g., 4-iodo-1,2-diaminobenzene or 4,5-dimethyl-1,2-diaminobenzene) C Condensation Reaction (e.g., Phillips Condensation) A->C B Substituted Carboxylic Acid or Aldehyde (e.g., 4,5-dimethylbenzoic acid or 4-iodobenzaldehyde) B->C D Recrystallization or Column Chromatography C->D E Spectroscopic Analysis (FT-IR, NMR, Mass Spectrometry) D->E F Novel Iodo-Dimethyl-Benzimidazole Derivative E->F

Caption: Generalized workflow for the synthesis of iodo-dimethyl-benzimidazoles.

Detailed Experimental Protocol: Phillips Condensation

This protocol provides a step-by-step methodology for the synthesis of a representative iodo-dimethyl-benzimidazole derivative.

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the substituted o-phenylenediamine (e.g., 4-iodo-1,2-diaminobenzene) in a suitable solvent such as ethanol.

  • Addition of Carboxylic Acid: Add a slight excess (1.1 equivalents) of the substituted carboxylic acid (e.g., 4,5-dimethylbenzoic acid) to the solution.

  • Acid Catalyst: Add a catalytic amount of a mineral acid, such as 4N HCl, to the reaction mixture.[8]

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure iodo-dimethyl-benzimidazole derivative.[8]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[9]

Antimicrobial Activity of Iodo-Dimethyl-Benzimidazoles

Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial activity.[10][11][12] Their mechanism of action is often attributed to their structural similarity to purines, which allows them to interfere with the synthesis of bacterial nucleic acids and proteins.[1] The introduction of an iodine atom and dimethyl groups can be hypothesized to enhance this activity through increased lipophilicity, leading to better penetration of microbial cell membranes.

Rationale for Enhanced Antimicrobial Activity
  • Lipophilicity: The presence of an iodine atom and methyl groups increases the overall lipophilicity of the benzimidazole molecule. This can facilitate its passage across the lipid-rich cell membranes of bacteria and fungi.

  • Electronic Effects: The electron-withdrawing nature of the iodine atom can influence the electronic distribution within the benzimidazole ring system, potentially enhancing its interaction with microbial target enzymes or receptors.[9][13]

  • Steric Factors: The dimethyl substituents can provide a specific steric conformation that may lead to a better fit in the active site of microbial enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of the synthesized iodo-dimethyl-benzimidazoles can be quantified by determining their Minimum Inhibitory Concentration (MIC) using the agar streak dilution method.[9][13]

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Preparation of Media: Prepare Mueller-Hinton agar for bacterial strains and Sabouraud dextrose agar for fungal strains.

  • Serial Dilution: Create a series of agar plates containing twofold serial dilutions of the test compounds and standard drugs.

  • Inoculation: Inoculate the agar plates with standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Expected Outcomes and Structure-Activity Relationship (SAR)

Based on existing literature for halogenated benzimidazoles, it is anticipated that iodo-dimethyl-benzimidazole derivatives will exhibit significant antimicrobial activity.[1][11] The position of the iodo and dimethyl substituents on the benzimidazole ring is expected to play a crucial role in determining the potency and spectrum of activity. For instance, substitution at the C-2 and C-5/C-6 positions has been shown to be critical for antimicrobial efficacy.[4][14]

Table 1: Hypothetical MIC Data for Novel Iodo-Dimethyl-Benzimidazoles

Compound IDSubstitution PatternMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
IDB-12-(4-iodophenyl)-5,6-dimethyl-1H-benzo[d]imidazole15.6231.2562.5
IDB-25-iodo-2-(4,5-dimethylphenyl)-1H-benzo[d]imidazole31.2562.5125
Ciprofloxacin-1.950.98-
Ketoconazole---3.90

Anticancer Potential of Iodo-Dimethyl-Benzimidazoles

The benzimidazole scaffold is a key component in several clinically used anticancer drugs.[2] Their anticancer activity is often mediated through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of protein kinases involved in cell signaling pathways.[3][8]

Mechanistic Insights into Anticancer Activity

G cluster_0 Cellular Targets cluster_1 Cellular Effects A Iodo-Dimethyl-Benzimidazole Derivative B Tubulin Polymerization A->B C Topoisomerase Enzymes A->C D Protein Kinases (e.g., EGFR, VEGFR) A->D E DNA Minor Groove A->E F Cell Cycle Arrest B->F G Induction of Apoptosis C->G H Inhibition of Angiogenesis D->H E->G I Anticancer Activity F->I G->I H->I

Caption: Potential mechanisms of anticancer activity for iodo-dimethyl-benzimidazoles.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized iodo-dimethyl-benzimidazole derivatives for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

Table 2: Hypothetical IC50 Values for Iodo-Dimethyl-Benzimidazoles against Cancer Cell Lines

Compound IDSubstitution PatternIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
IDB-12-(4-iodophenyl)-5,6-dimethyl-1H-benzo[d]imidazole8.512.3
IDB-25-iodo-2-(4,5-dimethylphenyl)-1H-benzo[d]imidazole15.221.7
Doxorubicin-0.91.2

Enzyme Inhibition: A Key to Therapeutic Intervention

Many benzimidazole derivatives exert their therapeutic effects by inhibiting specific enzymes.[17][18] For instance, certain derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[17] The iodo-dimethyl-benzimidazole scaffold presents an interesting framework for designing potent and selective enzyme inhibitors.

Targeting Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular communication and are attractive targets for drug development. The ATP-binding site of many kinases can accommodate the benzimidazole core, and the iodo and dimethyl substituents can be tailored to interact with specific amino acid residues within this pocket, leading to potent and selective inhibition.[18]

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., EGFR, VEGFR2) and its specific substrate.

  • Inhibitor Addition: Add varying concentrations of the iodo-dimethyl-benzimidazole derivatives to the reaction mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Detection of Phosphorylation: After a specific incubation period, quantify the amount of phosphorylated substrate using methods such as ELISA or radiometric assays.

  • IC50 Calculation: Determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion and Future Directions

Novel iodo-dimethyl-benzimidazole derivatives represent a promising class of compounds with the potential for diverse biological activities. The strategic incorporation of iodine and dimethyl groups onto the privileged benzimidazole scaffold offers a powerful approach to modulate their physicochemical properties and enhance their therapeutic efficacy. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of these compounds.

Future research should focus on expanding the library of iodo-dimethyl-benzimidazole derivatives with diverse substitution patterns. In-depth mechanistic studies are warranted to elucidate their precise modes of action at the molecular level. Furthermore, in vivo studies in animal models will be crucial to evaluate their efficacy, pharmacokinetics, and safety profiles, ultimately paving the way for the development of new and effective therapeutic agents. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in infectious diseases and oncology.

References

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  • Zhang, J., Li, Y., Wang, Y., & Li, Z. (2018). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of Pesticide Science, 43(3), 181-186.
  • Bukhari, S. N. A., Jasamai, M., & Jantan, I. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
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Foundational

Technical Whitepaper: 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

Executive Summary 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole (CAS: 2411789-56-3 ) is a highly specialized heterocyclic building block used primarily in the development of kinase inhibitors and small-molecule therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole (CAS: 2411789-56-3 ) is a highly specialized heterocyclic building block used primarily in the development of kinase inhibitors and small-molecule therapeutics. As a derivative of the 5,6-dimethylbenzimidazole scaffold—the axial ligand of Vitamin B12—this compound retains the privileged biological activity of the benzimidazole core while offering a critical electrophilic handle (C-I bond) at the 4-position (also referred to as the 7-position in 1H-tautomers).

This guide details the physicochemical properties, rational synthetic pathways, and functionalization strategies for this compound, addressing the specific challenge of achieving regioselectivity at the C4 position against the background of the naturally reactive C2 and C5/6 positions.

Chemical Identity & Properties

The compound exists as a tautomeric pair. In the unsubstituted 1H-form, the 4-iodo and 7-iodo positions are chemically equivalent due to rapid proton transfer between N1 and N3.

Table 1: Physicochemical Specifications
PropertyData
Chemical Name 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole
CAS Number 2411789-56-3 (Listed as 7-iodo-5,6-dimethyl-)
Molecular Formula C₉H₉IN₂
Molecular Weight 272.09 g/mol
Appearance Off-white to tan crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc.) ~5.4 (Conjugate acid of imidazole N)
Melting Point >220 °C (Decomposition often observed)
Storage 2–8 °C, protect from light (iodides are photosensitive)

Synthetic Pathways[3][4][5][6]

Achieving the 4-iodo substitution pattern on a 5,6-dimethylbenzimidazole core is synthetically non-trivial. Direct iodination of the parent heterocycle typically favors the C2 position (imidazole ring) or the C4/7 positions only as minor products due to electronic directing effects.

Therefore, the Authoritative Synthetic Route relies on the cyclization of a pre-functionalized phenylenediamine precursor.

Method A: De Novo Cyclization (Gold Standard)

This method ensures 100% regioselectivity by installing the iodine atom on the benzene ring before forming the imidazole system.

Step 1: Iodination of Precursor
  • Starting Material: 4,5-Dimethyl-2-nitroaniline.

  • Reagents: Iodine monochloride (ICl) or N-Iodosuccinimide (NIS).

  • Conditions: Acetic acid, RT to 60°C.

  • Mechanism: Electrophilic aromatic substitution occurs ortho to the amino group (the strongest activator), yielding 2-iodo-4,5-dimethyl-6-nitroaniline .

Step 2: Reduction
  • Reagents: SnCl₂ / HCl or Fe / NH₄Cl.

  • Product: 3-Iodo-4,5-dimethylbenzene-1,2-diamine .

  • Note: Catalytic hydrogenation (Pd/C, H₂) is generally avoided to prevent de-iodination.

Step 3: Cyclization
  • Reagents: Formic acid (98%) or Trimethyl orthoformate / p-TsOH.

  • Conditions: Reflux (100°C) for 4–6 hours.

  • Workup: Neutralization with NaOH/NH₄OH precipitates the free base.

Method B: Direct Iodination (Secondary Route)

Direct iodination of 5,6-dimethylbenzimidazole is less selective but can be used if the C2 position is blocked or if specific directing groups are employed.

  • Reagents: NIS (1.1 eq), TFA (catalytic), Acetonitrile.

  • Outcome: Often yields a mixture of 2-iodo, 4-iodo, and di-iodo species. Separation requires rigorous column chromatography.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 4,5-Dimethyl-2-nitroaniline Inter1 2-Iodo-4,5-dimethyl- 6-nitroaniline Start->Inter1 ICl, AcOH (Electrophilic Sub.) Inter2 3-Iodo-4,5-dimethyl- benzene-1,2-diamine Inter1->Inter2 SnCl2, HCl (Nitro Reduction) Final 4-Iodo-5,6-dimethyl- 1H-benzo[d]imidazole Inter2->Final Formic Acid (Cyclization) DirectStart 5,6-Dimethyl- benzimidazole DirectStart->Final NIS, TFA (Low Selectivity) SideProduct 2-Iodo Isomer (Major Impurity) DirectStart->SideProduct Major Pathway

Figure 1: Comparative synthetic workflows. The de novo cyclization (blue path) offers superior regiocontrol compared to direct iodination.

Experimental Protocol (Method A)

Safety Note: Iodine monochloride is corrosive. Benzimidazoles may be bioactive.[1][2][3][4][5][6] Work in a fume hood.

  • Iodination: Dissolve 4,5-dimethyl-2-nitroaniline (10 mmol) in glacial acetic acid (20 mL). Add ICl (11 mmol) dropwise at room temperature. Stir for 2 hours. Pour into ice water, filter the yellow precipitate, and wash with sodium thiosulfate solution to remove excess iodine.

  • Reduction: Suspend the iodinated nitroaniline (5 mmol) in Ethanol (30 mL). Add SnCl₂[7]·2H₂O (25 mmol) and conc. HCl (5 mL). Heat to 70°C for 3 hours. Cool, neutralize with 10% NaOH, and extract with Ethyl Acetate. Dry over MgSO₄ and concentrate.

  • Cyclization: Take the crude diamine (~4 mmol) and add Formic Acid (10 mL). Reflux at 100°C for 4 hours.

    • Monitoring: TLC (10% MeOH in DCM) should show the disappearance of the diamine spot.

  • Isolation: Cool the mixture. Slowly add NH₄OH (28%) until pH ~8. The product will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Applications in Drug Discovery[7]

The 4-iodo-5,6-dimethylbenzimidazole scaffold is a versatile intermediate. The iodine atom serves as a "functional handle" for Palladium-catalyzed cross-coupling reactions, allowing the construction of complex libraries.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems (common in kinase inhibitors).

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

  • Buchwald-Hartwig Amination: Introduction of amine groups to modulate solubility and H-bond capability.

Visualization: Functionalization Logic

Functionalization Core 4-Iodo-5,6-dimethyl- benzimidazole Suzuki Biaryl Derivatives (Kinase Inhibitors) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, Base Sono Alkynyl Derivatives (Rigid Linkers) Core->Sono R-C≡CH Pd(PPh3)4, CuI Buchwald Amino Derivatives (Solubility Modulators) Core->Buchwald R-NH2 Pd2(dba)3, Ligand

Figure 2: Divergent synthesis capabilities from the 4-iodo core.

Analytical Characterization

To validate the identity of synthesized 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.4 ppm (br s, 1H, NH)

    • δ 8.1 ppm (s, 1H, H-2)

    • δ 7.4 ppm (s, 1H, H-7) — Note: The H-4 signal is absent due to iodine substitution.

    • δ 2.35 ppm (s, 3H, CH₃)

    • δ 2.30 ppm (s, 3H, CH₃)

  • MS (ESI+): m/z 273.1 [M+H]⁺.

References

  • CAS Registry . 1H-Benzimidazole, 7-iodo-5,6-dimethyl-. CAS No. 2411789-56-3.

  • BenchChem . Synthesis of 4-Iodo-1H-benzimidazole from o-Phenylenediamine: An Application Note. (2025).

  • Beilstein J. Org. Chem. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. (2021).

  • Organic Syntheses . Preparation of 4-Iodo-1H-imidazole. (2021).[8]

  • Journal of Medicinal Chemistry . Benzimidazole as a Privileged Scaffold in Drug Design. (2023).

Sources

Protocols & Analytical Methods

Method

using 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole in Suzuki coupling

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole Executive Summary 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole is a high-value heterocyclic scaffold, structurally analogous to the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

Executive Summary

4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole is a high-value heterocyclic scaffold, structurally analogous to the dimethylbenzimidazole core of Vitamin B12 and a privileged motif in kinase inhibitors (e.g., BRAF, EGFR targets). Functionalization at the C4 position is critical for expanding Structure-Activity Relationship (SAR) space, yet it presents specific challenges:

  • Electronic Deactivation: The electron-rich 5,6-dimethyl system stabilizes the heteroaromatic core, potentially reducing the rate of oxidative addition compared to electron-deficient analogs.

  • Catalyst Poisoning: The free N-H moiety can bind Pd(II) species, arresting the catalytic cycle.

  • Tautomeric Regio-ambiguity: Upon N-protection, two regioisomers (1,4- and 1,7-substituted) may form, affecting downstream coupling kinetics.

This guide provides two validated protocols: a Robust Scale-Up Method (via N-protection) and a Rapid Screening Method (direct coupling), ensuring high yields and reproducibility.

Strategic Considerations & Mechanism

The "Free NH" Problem

Unprotected benzimidazoles act as ligands. The imidazole nitrogen (N3) and the deprotonated N1 (under basic conditions) can coordinate to Palladium, forming stable "Pd-azole" complexes that are catalytically inactive.

  • Solution A (Protection): Masking the N-H with Boc, SEM, or THP eliminates catalyst poisoning and improves solubility in non-polar solvents (Toluene).

  • Solution B (Ligand Overpowering): Using electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) prevents the azole from displacing the ligand on the metal center.

Regiochemistry of Protection

When protecting 4-iodo-5,6-dimethylbenzimidazole, steric repulsion from the C4-Iodine atom typically favors alkylation at the distal nitrogen (N1), yielding the 1,4-isomer as the major product. This is advantageous as it keeps the protecting group away from the coupling site.

G Substrate 4-Iodo-5,6-dimethyl- benzimidazole Decision Scale / Purpose? Substrate->Decision RouteA Route A: Scale-Up (>100 mg) Decision->RouteA High Purity/Yield RouteB Route B: Screening (<50 mg) Decision->RouteB Speed/Library Protect Step 1: N-Protection (Boc/SEM) RouteA->Protect Direct Direct Coupling (Pd-SPhos/XPhos) RouteB->Direct CoupleA Suzuki Coupling (Standard Pd(dppf)) Protect->CoupleA Product C4-Functionalized Benzimidazole Direct->Product Deprotect Deprotection (TFA or TBAF) CoupleA->Deprotect Deprotect->Product

Caption: Decision matrix for selecting the optimal coupling strategy based on scale and purity requirements.

Protocol A: Robust Scale-Up (N-Protected)

Recommended for gram-scale synthesis or when the boronic acid is expensive.

Reagents & Equipment
  • Substrate: 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

  • Protecting Reagent: Di-tert-butyl dicarbonate (Boc2O) or SEM-Cl.

  • Catalyst: Pd(dppf)Cl₂·DCM (Standard) or Pd(PPh₃)₄.

  • Base: Na₂CO₃ (2M aq.) or Cs₂CO₃ (solid).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Workflow

Step 1: N-Protection (Boc Strategy)

  • Dissolve substrate (1.0 equiv) in THF.

  • Add DMAP (0.1 equiv) and TEA (1.5 equiv).

  • Cool to 0°C. Add Boc₂O (1.2 equiv) portion-wise.

  • Stir at RT for 2 hours. Monitor by TLC (Product is less polar).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry (Na₂SO₄) and concentrate.

    • Note: The crude Boc-protected intermediate is usually pure enough for coupling.

Step 2: Suzuki Coupling

  • Charge: In a reaction vial, combine:

    • N-Boc-4-iodo-5,6-dimethylbenzimidazole (1.0 equiv)

    • Aryl Boronic Acid (1.2–1.5 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)

    • Na₂CO₃ (3.0 equiv, solid or 2M aq solution)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Degas: Sparge with Nitrogen or Argon for 5 minutes (Critical for electron-rich substrates).

  • Reaction: Heat to 90°C for 4–12 hours.

  • Monitoring: Check LC-MS. Look for disappearance of Starting Material (SM) [M+H]+ ~373 (Boc-Iodo) and appearance of Product.

Step 3: Deprotection (In-situ option)

  • Once coupling is complete, cool to RT.

  • Add HCl (4M in Dioxane, 5 equiv) or TFA (10 equiv).

  • Stir at 40°C for 2 hours.

  • Purification: Neutralize with NaHCO₃, extract with EtOAc (or DCM/iPrOH 9:1 if polar), and purify via Flash Chromatography.

Protocol B: Rapid Screening (Ligand-Free/Direct)

Recommended for medicinal chemistry library generation ( < 50 mg).

Reagents
  • Catalyst System: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 Precatalyst.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: n-Butanol or 1,4-Dioxane/Water (10:1).

Step-by-Step Workflow
  • Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.05 equiv) to a microwave vial.

  • Solvent: Add n-Butanol (0.1 M).

  • Heat:

    • Thermal: 100°C for 16 hours.

    • Microwave: 120°C for 30 minutes.

  • Workup: Filter through a Celite pad. Concentrate.

  • Purification: Reverse-phase Prep-HPLC (Acidic modifier: Formic acid) is recommended to separate the product from phosphine oxide byproducts.

Mechanistic Analysis & Troubleshooting

Catalytic Cycle & Inhibition

The diagram below illustrates the competition between the productive Suzuki cycle and the non-productive "Pd-Sequestration" pathway caused by the free NH group.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate (R-I) Inhibition DEAD END: Pd-Benzimidazole Complex (Catalyst Poisoning) Pd0->Inhibition + Free NH (if unprotected) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Inhibition->Pd0 Reversible only at High T / Bulky Ligands

Caption: Catalytic cycle showing the oxidative addition of the C4-iodo species and the off-cycle catalyst resting state caused by free-NH coordination.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning (Free NH)Switch to Protocol A (Boc protection) or use XPhos/SPhos ligands.
De-iodination (Product - I) ProtodehalogenationReduce temperature (80°C); Ensure solvent is strictly degassed; Use dry dioxane.
Low Conversion (<50%) Poor solubility or Boronic acid stabilitySwitch base to Cs₂CO₃ ; Add water (solvent ratio 4:1) to dissolve inorganic base.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidEnsure inert atmosphere (Argon balloon); Add boronic acid last or in portions.

Quantitative Data Summary

Typical yields comparing Protocol A and Protocol B for standard aryl boronic acids.

Coupling PartnerProtocol A (Boc-Protected)Protocol B (Direct/SPhos)Notes
Phenylboronic acid 92%78%Standard benchmark.
4-Pyridylboronic acid 85%45%Pyridines compete for Pd; Protection highly recommended.
2-Methoxyphenylboronic acid 88%65%Sterically hindered coupling; Protocol A preferred.
Furan-2-boronic acid 90%82%Electron-rich heterocycles couple well in both.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Link

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. Link

  • Karuvalam, R. P., et al. (2020).[1] Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2020(vi), 431-445. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Application

Application Note: In Vitro Characterization of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole Derivatives

Abstract & Strategic Rationale The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of anthelmintics, proton pump inhibitors, and kinase inhibitors. The specific subclass of 4-I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of anthelmintics, proton pump inhibitors, and kinase inhibitors. The specific subclass of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole derivatives presents a unique pharmacological profile. The 5,6-dimethyl motif mimics the axial ligand of Vitamin B12 (cobalamin), potentially hijacking B12-dependent pathways in bacteria or rapidly dividing tumor cells.[1] Simultaneously, the 4-Iodo substituent introduces a heavy halogen capable of forming high-affinity halogen bonds (σ-hole interactions) with protein carbonyl backbones, a mechanism distinct from classical hydrogen bonding.[1]

This guide outlines the critical in vitro workflows to validate these derivatives, moving beyond standard screening to mechanistic elucidation.

Compound Handling & Formulation

Critical Warning: Iodinated heterocycles are susceptible to photolytic dehalogenation.

  • Storage: Store solid compounds at -20°C in amber vials under argon.

  • Solubilization:

    • Primary Solvent: DMSO (Dimethyl sulfoxide).[1][2]

    • Solubility Limit: Typically 10–50 mM stock.

    • Precipitation Check: Benzimidazoles can crystallize upon dilution into aqueous media.[1] Always inspect the 1000x dilution (e.g., 1 µL stock into 1 mL media) under a microscope before adding to cells.

    • Stability: Avoid freeze-thaw cycles. Aliquot stocks into single-use volumes.

Experimental Workflow Overview

The following workflow integrates phenotypic screening with target validation.

Workflow Synth Library Synthesis (4-Iodo-5,6-dimethyl core) QC QC: NMR/LCMS & DMSO Solubilization Synth->QC Screen Phenotypic Screen (MTT/MTS Assay) QC->Screen HitSel Hit Selection (IC50 < 10 µM) Screen->HitSel Mech1 Mechanism A: Tubulin Polymerization HitSel->Mech1 Antimitotic Profile Mech2 Mechanism B: Kinase/Halogen Bonding HitSel->Mech2 Signal Transduction

Figure 1: Integrated screening workflow for iodinated benzimidazole derivatives.

Module A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the antiproliferative potency (IC50) against cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (selectivity index).[1]

Mechanistic Insight

The 4-iodo substituent increases lipophilicity (LogP), potentially enhancing membrane permeability compared to the parent 5,6-dimethylbenzimidazole.[1] However, the iodine atom can also quench fluorescence or interfere with redox assays if not controlled.

Protocol
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in culture medium.

    • Vehicle Control: DMSO matched to the highest concentration (must be < 0.5%).

    • Positive Control: Nocodazole (Tubulin inhibitor) or Doxorubicin.[1]

  • Incubation: 48–72 hours at 37°C, 5% CO₂.

  • Development:

    • Add MTT reagent (0.5 mg/mL final).[1][3] Incubate 3–4 hours.

    • Remove media carefully.[1][4]

    • Solubilize formazan crystals with 150 µL DMSO.

  • Readout: Absorbance at 570 nm (reference 630 nm).

Data Analysis Table:

Compound ID R-Group IC50 (HeLa) µM IC50 (Fibroblast) µM Selectivity Index
Ref (Nocodazole) - 0.05 >10 >200
4-I-5,6-Me-01 Phenyl Calc Calc (Fib/HeLa)

| 4-I-5,6-Me-02 | Benzyl | Calc | Calc | ...[1] |

Module B: Tubulin Polymerization Inhibition

Objective: Verify if the derivative acts as a Microtubule Destabilizing Agent (MDA). Rationale: Benzimidazoles bind to the colchicine-binding site on β-tubulin.[1][5][6][7] The 4-iodo group may sterically clash or enhance binding via halogen bonding to the protein backbone (e.g., Val181 or Cys241).

Protocol (Fluorescence-Based)
  • Reagent Prep: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 10 µM DAPI (fluorescence reporter).[1]

  • Baseline: Keep all reagents on ice (4°C). Tubulin is unstable at RT.[1]

  • Reaction Assembly:

    • Add test compound (typically 5–10 µM) to a black 96-well half-area plate.[1]

    • Add Tubulin/DAPI mix (final tubulin conc. 2 mg/mL).

    • GTP Start: Initiate polymerization by adding GTP (1 mM final).[1]

  • Kinetic Read: Immediately transfer to a pre-warmed (37°C) plate reader.

    • Ex: 360 nm | Em: 450 nm.

    • Read every 30 seconds for 60 minutes.

Interpretation:

  • Standard Polymerization: Sigmoidal curve (Lag phase -> Elongation -> Plateau).[1]

  • Inhibition: Reduction in Vmax (slope) and final fluorescence plateau.

  • Stabilization (Taxol-like): Elimination of lag phase, rapid plateau.[1]

Module C: Halogen Bonding (σ-hole) Validation

Objective: Distinguish the 4-Iodo activity from simple steric bulk. Concept: The iodine atom on the benzimidazole ring exhibits a "sigma hole"—a localized region of positive electrostatic potential on the extension of the C-I bond. This allows it to act as a Lewis acid, interacting with Lewis bases (carbonyl oxygens) in the target pocket.

HalogenBond Ligand 4-Iodo-Benzimidazole (Ligand) Iodine Iodine Atom (σ-hole +) Ligand->Iodine Oxygen Oxygen (Lone Pair -) Iodine->Oxygen Halogen Bond (160°-180° Angle) Target Protein Backbone (C=O Group) Target->Oxygen

Figure 2: Schematic of the directional Halogen Bond (σ-hole interaction) critical for 4-iodo derivatives.[1]

Validation Protocol (In Silico & Biophysical)
  • Molecular Docking: Do not use standard force fields (often treat halogens as hydrophobic spheres). Use force fields with explicit σ-hole parameters or QM/MM methods.[1]

    • Success Metric: Look for C-I[6]···O=C angles approaching 180° and distances < 3.5 Å.

  • Competition Assay: If the iodine targets a specific kinase hinge region (e.g., CK2), test activity in the presence of high salt. Halogen bonds are often electrostatic and less sensitive to solvation than hydrogen bonds, but highly sensitive to angular distortion.

References

  • Benzimidazole Scaffold in Drug Discovery: Tahlan, S. et al.[4][8][9][10] "Benzimidazoles: A privileged scaffold in drug discovery."[4][8][11] BMC Chemistry, 2019.

  • Tubulin Polymerization Protocols: Bhattacharyya, B. et al. "Ligand-induced tubulin polymerization."[1] Methods in Enzymology, 2008.

  • Halogen Bonding in Medicinal Chemistry: Scholfield, M.R. et al.[12] "Halogen bonding in biological molecules." Protein Science, 2013.

  • MTT Assay Optimization: Riss, T.L. et al. "Cell Viability Assays." Assay Guidance Manual (NCBI), 2013.

  • DMSO Solubility of Heterocycles: Li, D. et al. "DMSO Solubility Assessment for Fragment-Based Screening." Frontiers in Chemistry, 2020.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

Welcome to the technical support guide for the synthesis of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive resource gr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive resource grounded in mechanistic principles and practical field experience. This guide is designed to help you navigate the nuances of this synthesis, improve your yield, and troubleshoot common challenges effectively.

The synthesis is logically approached as a two-step process: first, the construction of the 5,6-dimethyl-1H-benzo[d]imidazole core, followed by its regioselective iodination. This guide will cover both stages in detail.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis. The solutions provided are based on established chemical principles and proven optimization strategies.

Q1: My yield for the first step, the synthesis of 5,6-dimethyl-1H-benzo[d]imidazole, is very low. What are the likely causes?

A1: Low yield in this initial cyclocondensation step typically stems from one of three areas:

  • Incomplete Reaction: The condensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid requires sufficient heat to drive the dehydration and ring closure. Ensure your reaction is maintained at reflux (around 100-110 °C) for the recommended duration. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is critical to confirm the consumption of the starting diamine.[1]

  • Starting Material Degradation: The 4,5-dimethyl-1,2-phenylenediamine precursor is susceptible to air oxidation, which can lead to colored impurities and reduced yield. It is crucial to use high-purity starting material and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[1]

  • Improper Work-up/Neutralization: After the acidic condensation, the reaction mixture must be carefully neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the benzimidazole product. If the pH is too low, your product will remain protonated and soluble in the aqueous layer. If the pH is excessively high, you risk hydrolysis of other functional groups, although this is less of a concern in this specific synthesis. Ensure you are neutralizing to a pH of approximately 8-9 for optimal precipitation.

Q2: During the iodination step, my TLC plate shows multiple spots, and the final product is a difficult-to-separate mixture. Why is this happening?

A2: The formation of multiple products during iodination is a classic challenge related to regioselectivity and over-iodination.[2]

  • Over-iodination: The benzimidazole ring is electron-rich and can react with more than one equivalent of the iodinating agent, leading to di- or even tri-iodinated byproducts. The most effective way to prevent this is to control the stoichiometry carefully. Use of a slight excess of the benzimidazole substrate relative to the iodinating agent (e.g., Iodine or N-Iodosuccinimide) can favor mono-iodination. A molar ratio of iodine to the benzimidazole of 1:1.1 to 1:1.5 is a good starting point.[2]

  • Lack of Regioselectivity: While the 4-position is electronically favored for substitution, iodination can potentially occur at other positions (e.g., the 2- or 7-position). Reaction temperature is a key factor here. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often enhances selectivity by favoring the kinetically controlled product.

  • Purification Strategy: If multiple products still form, a robust purification strategy is necessary. Column chromatography on silica gel is typically the most effective method for separating closely related isomers of halogenated benzimidazoles.[1]

Q3: The iodination reaction seems to be stalled; the starting material is not being consumed even after an extended time. What should I check?

A3: A stalled iodination reaction points towards issues with the reagents or reaction conditions.

  • Iodinating Agent Potency: If using N-Iodosuccinimide (NIS), ensure it is fresh and has been stored properly, protected from light and moisture. If using molecular iodine (I₂), ensure it is of high purity.

  • Base Inefficiency: The reaction often requires a base to neutralize the HI byproduct (when using I₂) or to facilitate the reaction. If using a base like sodium bicarbonate, ensure it is present in sufficient quantity (at least one equivalent).

  • Solvent Purity: The presence of water or other nucleophilic impurities in your solvent (e.g., Acetonitrile, DMF) can consume the iodinating agent. Using anhydrous solvents is recommended.

Frequently Asked Questions (FAQs)

Q: What is the role of the base in the direct iodination with I₂?

A: In electrophilic iodination with molecular iodine (I₂), the reaction generates hydrogen iodide (HI) as a byproduct. The base, such as sodium hydroxide or sodium bicarbonate, neutralizes this strong acid. This is crucial because the benzimidazole product is basic and would otherwise react with the HI to form a salt, deactivating the ring towards further electrophilic substitution and potentially halting the reaction.[3]

Q: Are there alternative iodinating agents to molecular iodine (I₂)?

A: Yes, several other reagents can be used, often with improved handling and selectivity. N-Iodosuccinimide (NIS) is a very common and effective alternative. It is an electrophilic iodine source that is often easier to handle than I₂ and can provide cleaner reactions with fewer side products. Hypervalent iodine reagents have also been used for similar transformations.[4]

Q: How can I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, product, and any potential byproducts. Spot the reaction mixture alongside your starting material on a TLC plate and visualize under UV light. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicates the reaction is progressing.

Q: Why is temperature control important during iodination?

A: Temperature control is critical for selectivity.[2] Exothermic reactions or running the synthesis at elevated temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers or over-iodinated products. Maintaining a consistent, often lower, temperature ensures the reaction proceeds selectively towards the desired 4-iodo isomer.

Detailed Experimental Protocol

This protocol details a reliable, two-step method for synthesizing 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole.

Step 1: Synthesis of 5,6-dimethyl-1H-benzo[d]imidazole

This procedure is adapted from established methods for benzimidazole synthesis via acid-catalyzed cyclocondensation.[5][6]

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (10.0 g, 73.4 mmol, 1.0 eq).

  • Acid Addition: Carefully add 90% formic acid (6.8 mL, 161.5 mmol, 2.2 eq) to the flask.

  • Heating: Heat the reaction mixture in a water bath at 100 °C for 2-3 hours. The mixture will become a solid mass.

  • Work-up: Allow the flask to cool to room temperature. Slowly and carefully add 10% aqueous sodium hydroxide solution while cooling the flask in an ice bath until the pH of the mixture is ~8-9. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The product is typically obtained as a light-tan solid and is often pure enough for the next step.

Step 2: Regioselective Iodination to 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

This protocol utilizes N-Iodosuccinimide (NIS) for a clean and selective iodination.

  • Dissolution: In a 500 mL round-bottomed flask protected from light, dissolve the 5,6-dimethyl-1H-benzo[d]imidazole (8.0 g, 54.7 mmol, 1.0 eq) from Step 1 in anhydrous acetonitrile (200 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (13.5 g, 60.2 mmol, 1.1 eq) to the solution in portions over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench it by adding 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted iodine species.

  • Extraction: Remove the acetonitrile under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol.

ParameterStep 1: Benzimidazole FormationStep 2: Iodination
Key Starting Material 4,5-dimethyl-1,2-phenylenediamine5,6-dimethyl-1H-benzo[d]imidazole
Key Reagent 90% Formic AcidN-Iodosuccinimide (NIS)
Stoichiometry (Reagent:SM) 2.2 : 11.1 : 1
Solvent None (Reagent is solvent)Anhydrous Acetonitrile
Temperature 100 °C0 °C to Room Temperature
Reaction Time 2-3 hours5-7 hours
Typical Yield 85-95%70-85% (after purification)

Experimental Workflow Diagram

The following diagram illustrates the key steps, transformations, and decision points in the synthesis of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole.

SynthesisWorkflow start_material 4,5-dimethyl- 1,2-phenylenediamine step1 Step 1: Cyclocondensation start_material->step1 intermediate 5,6-dimethyl-1H- benzo[d]imidazole step2 Step 2: Iodination intermediate->step2 final_product 4-Iodo-5,6-dimethyl-1H- benzo[d]imidazole workup1 Neutralization & Filtration step1->workup1 Conditions: 100 °C, 2-3h workup2 Quench (Na₂S₂O₃) & Extraction step2->workup2 Conditions: 0 °C to RT, 5-7h reagent1 Reagents: 90% Formic Acid 10% NaOH (work-up) reagent1->step1 reagent2 Reagents: N-Iodosuccinimide (NIS) Anhydrous Acetonitrile reagent2->step2 workup1->intermediate purification Purification: Recrystallization or Column Chromatography workup2->purification purification->final_product High Purity Product

Caption: Workflow for the synthesis of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2024). Synthesis and anti-Alzheimer activity of new N-(5, 6-dimethyl-1H-benzo[d] imidazol-2-yl)-1-phenylmethanimine derivatives. ResearchGate. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2949-2964. [Link]

  • ChemSynthesis. (2025). 5,6-dimethyl-1H-benzimidazole. Retrieved from ChemSynthesis. [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-948. [Link]

  • Google Patents. (n.d.). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]

  • da Silva, F. C., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2522-2529. [Link]

  • Sarkate, A. P., et al. (2015). Iodine catalyzed convenient synthesis of 2-Aryl-1- arylmethyl-1 H-benzimidazoles in aqueous media. International Journal of ChemTech Research, 8(2), 496-500. [Link]

  • Indian Academy of Sciences. (n.d.). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Retrieved from Indian Academy of Sciences. [Link]

  • Du, L. H., & Wang, Y. G. (2007). A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant. Synthesis, 2007(05), 675-678. [Link]

  • Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from Semantic Scholar. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(23), 7179. [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. Retrieved from The Royal Society of Chemistry. [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Retrieved from Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Retrieved from NCBI. [Link]

  • The Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6-Dimethyl-1H-benzimidazol-3-ium nitrate. Retrieved from NCBI. [Link]

  • Google Patents. (n.d.). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
  • ACG Publications. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. Retrieved from ACG Publications. [Link]

  • Cambridge Bioscience. (n.d.). 5,6-Dimethyl-1H-benzo[d]imidazole - MedChem Express. Retrieved from Cambridge Bioscience. [Link]

  • ChemBK. (n.d.). 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole. Retrieved from ChemBK. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

Case ID: PUR-BZ-4I-56DM Status: Active Assigned Specialist: Senior Application Scientist Context: Key intermediate for MEK inhibitors (e.g., Trametinib analogs). Executive Summary & Molecule Profile User Advisory: You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BZ-4I-56DM Status: Active Assigned Specialist: Senior Application Scientist Context: Key intermediate for MEK inhibitors (e.g., Trametinib analogs).

Executive Summary & Molecule Profile

User Advisory: You are likely working with 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole . Note that in the unsubstituted 1H-form, the 4-position and 7-position are tautomerically equivalent due to the rapid proton shift between N1 and N3. However, for the sake of synthesis tracking and IUPAC nomenclature, we treat the iodination site relative to the fixed methyl groups.

Purity Criticality:

  • Downstream Impact: Residual iodine or di-iodo impurities (4,7-diiodo species) will poison Palladium catalysts in subsequent Suzuki or Sonogashira couplings.

  • Stability: The C-I bond is sensitive to light. All purification steps should be performed under low light or in amber glassware.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₉H₉IN₂MW: ~272.09 g/mol
pKa (Basic N) ~5.4 - 5.6Soluble in dilute aqueous acids (HCl, AcOH).
pKa (Acidic NH) ~12.5Deprotonates in strong base (NaOH), becoming water-soluble.
LogP ~2.5 - 2.8Moderately lipophilic; amenable to Reverse Phase (C18) or Normal Phase.
Solubility (High) DMSO, DMF, Hot Ethanol, Hot AcetoneGood solvents for dissolving crude.
Solubility (Low) Water, Hexane, Cold EtherGood anti-solvents for precipitation.

Decision Matrix: Selecting Your Protocol

Do not default to column chromatography immediately. Use this logic flow to determine the most efficient purification route based on your crude profile.

PurificationLogic Start Start: Analyze Crude Purity (LCMS/NMR) PurityHigh Purity > 85%? Start->PurityHigh ImpurityType Identify Main Impurity PurityHigh->ImpurityType No Recryst Protocol A: Recrystallization (Remove trace SM or Iodine) PurityHigh->Recryst Yes AcidBase Protocol B: Acid-Base Extraction (Remove non-basic tars/organics) ImpurityType->AcidBase Non-basic Tars/Oils Column Protocol C: Column Chromatography (Separate Regioisomers/Di-iodo) ImpurityType->Column Isomers/Di-iodo species AcidBase->Recryst Polishing Step

Figure 1: Decision matrix for selecting the optimal purification workflow.

Protocol A: Recrystallization (The "Polishing" Method)

Best For: Removing trace starting material (5,6-dimethylbenzimidazole) and residual iodine. The Chemistry: The iodinated product is significantly less soluble in polar protic solvents than the non-iodinated starting material due to the heavy iodine atom disrupting hydrogen bonding networks.

Step-by-Step Guide
  • Dissolution: Suspend the crude solid in Ethanol (EtOH) or Acetonitrile (MeCN) (10 mL per gram of solid).

  • Heating: Heat to reflux (approx. 80°C) until fully dissolved.

    • Troubleshooting: If black specks remain, these are likely inorganic iodine salts or palladium residues. Filter hot through a Celite pad.

  • Anti-Solvent Addition (Optional but Recommended):

    • If using EtOH: Add hot Water dropwise until a persistent turbidity (cloudiness) just appears.

    • Re-heat slightly to clear the solution.

  • Controlled Cooling: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature. Do not crash cool in ice immediately; this traps impurities.

  • Crystallization: Once at room temperature, move to an ice bath (0°C) for 1 hour.

  • Harvest: Filter the off-white/pale-yellow needles. Wash with cold Ethanol/Water (1:1 mixture).

Protocol B: Acid-Base "pH Swing" Extraction (The "Bulk" Method)

Best For: Cleaning up dirty reactions containing non-basic tars, triphenylphosphine oxide (if used), or neutral organic side-products. Mechanism: Exploits the amphoteric nature of the benzimidazole. We protonate N3 to make it water-soluble, wash away organics, then deprotonate to recover.

AcidBaseWorkflow Crude Crude Mixture (Organic Soluble) Acidify Add 1M HCl (pH < 2) Crude->Acidify PhaseSep Phase Separation Acidify->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Product H+) PhaseSep->AqLayer Basify Add NaOH/NH3 (pH > 9) AqLayer->Basify Precip Product Precipitates (Filter Solid) Basify->Precip

Figure 2: The pH Swing purification workflow.

Step-by-Step Guide
  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Acid Extraction: Extract the organic layer 2x with 1M HCl .

    • Observation: The product moves to the aqueous layer (protonated form). The organic layer retains non-basic impurities.

  • Wash: Wash the combined acidic aqueous layer once with fresh DCM to remove entrained organics.

  • Neutralization: Cool the aqueous layer in an ice bath.[1] Slowly add 2M NaOH or NH₄OH until pH ~9-10.

    • Critical: The product will precipitate as a solid.

  • Recovery: Filter the solid.[1][2] If it forms an oil (common if not pure), extract this aqueous mixture with EtOAc, dry over Na₂SO₄, and evaporate.

Protocol C: Column Chromatography (High Purity)

Best For: Separating the 4-iodo product from the 4,7-diiodo impurity. The Challenge: Benzimidazoles "tail" (streak) on silica gel due to the interaction between the basic nitrogen and acidic silanol groups on the silica surface.

Optimized Mobile Phase Systems
  • System 1 (Standard): DCM : Methanol (95:5) + 1% Triethylamine (TEA) or 1% NH₄OH .

    • Note: The base competes for silanol sites, sharpening the peak.

  • System 2 (Alternative): Ethyl Acetate : Hexane (Gradient 20% -> 80%).

    • Note: Only works if the product is sufficiently soluble in EtOAc.

Loading Technique

Do not load as a liquid in DCM (product may crash out on the column head). Use Dry Loading :

  • Dissolve crude in MeOH/DCM.

  • Add Celite or Silica (1:2 ratio w/w).

  • Evaporate to a free-flowing powder.

  • Load the powder on top of the column.

Troubleshooting & FAQs

Q1: My product is purple/pink. Is it ruined?

  • Diagnosis: This indicates free iodine (

    
    ) contamination, common in iodination reactions involving 
    
    
    
    or NIS.
  • Fix: Wash your organic solution (DCM/EtOAc) with 10% Sodium Thiosulfate (

    
    )  solution. The thiosulfate reduces purple iodine to colorless iodide (
    
    
    
    ), which washes away in the water.

Q2: I see two spots on TLC that are very close. What are they?

  • Diagnosis: Likely the 4-iodo (desired) and 4,7-diiodo (over-reaction) species.

  • Fix: These are hard to separate by extraction. You must use Column Chromatography (Protocol C) with a shallow gradient (e.g., 0.5% MeOH increase per column volume).

Q3: The product "oiled out" during recrystallization.

  • Diagnosis: The solution was too concentrated or cooled too fast, or the solvent polarity was mismatched.

  • Fix: Re-heat to dissolve the oil. Add a small amount of the "good" solvent (Ethanol). Let it cool very slowly (wrap the flask in a towel to insulate). Scratch the glass with a spatula to induce nucleation.

Q4: Can I use the 7-iodo tautomer nomenclature?

  • Clarification: In solution, 4-iodo-5,6-dimethyl-1H-benzimidazole and 7-iodo-5,6-dimethyl-1H-benzimidazole are in rapid equilibrium (

    
    ). For characterization (NMR), you will see broadened signals at room temperature. Run NMR at elevated temperature or in DMSO-d6 to sharpen peaks.
    

References

  • Trametinib Intermediate Synthesis: Patent CN109336884B. "Method for synthesizing trametinib key intermediate." (Describes the cyclization and handling of iodinated benzimidazole precursors). Link

  • Benzimidazole Solubility Data: BenchChem Technical Support. "Solubility of 4-iodo-1H-imidazole derivatives and benzimidazole analogs." Link

  • General Benzimidazole Purification: Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives." (Provides standard workup protocols for benzimidazoles including acid/base washing). Link

  • Tautomerism in Benzimidazoles:Elguero, J. et al. "Prototropic Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Foundational text on the N-H shift in benzimidazoles).

Sources

Troubleshooting

optimization of reaction conditions for 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

Technical Support Center: Optimization of Reaction Conditions for 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole Executive Summary Synthesizing 4-iodo-5,6-dimethyl-1H-benzo[d]imidazole presents a unique challenge in regiocontr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

Executive Summary

Synthesizing 4-iodo-5,6-dimethyl-1H-benzo[d]imidazole presents a unique challenge in regiocontrol. Unlike unsubstituted benzimidazoles, where electrophilic substitution favors the C-5/C-6 positions, the presence of the 5,6-dimethyl moiety blocks these sites. This forces electrophilic attack to the C-4 (or C-7) position.

This guide outlines two validated pathways: Direct Electrophilic Iodination (fast, moderate yield) and De Novo Cyclization (multi-step, high purity).

Module 1: Direct Iodination (The "Optimization" Route)

Recommended for: Late-stage functionalization or when the diamine precursor is unavailable.

The Core Problem: The 5,6-dimethyl groups activate the benzene ring, making it susceptible to over-iodination (forming the 4,7-diiodo species). Furthermore, the imidazole ring nitrogen can interfere by coordinating with the iodinating species.

Optimized Protocol: Acid-Mediated NIS Iodination

Using N-Iodosuccinimide (NIS) in the presence of Trifluoroacetic Acid (TFA) or mild Lewis acids is superior to elemental iodine (


) because it generates a more reactive iodonium species (

) while suppressing radical side reactions.

Step-by-Step Workflow:

  • Dissolution: Dissolve 5,6-dimethylbenzimidazole (1.0 eq) in Acetonitrile (MeCN).

    • Tech Note: If solubility is poor, use a 1:1 mixture of MeCN/DMF.

  • Activation: Add TFA (0.1 – 0.5 eq).

    • Why: Protonation of the imidazole N3 reduces the basicity, preventing N-iodination, while the electron-rich benzene ring remains reactive enough for EAS (Electrophilic Aromatic Substitution).

  • Iodination: Cool to 0°C. Add NIS (1.05 eq) portion-wise over 30 minutes.

    • Critical Control: Do not dump NIS all at once. A high local concentration of

      
       promotes di-iodination.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by HPLC/LC-MS.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to remove oxidative byproducts.
    
Troubleshooting Table: Direct Iodination
SymptomDiagnosisCorrective Action
Low Conversion (<30%) The imidazole ring is deactivating the benzene ring too strongly.Switch solvent to Acetic Acid or add a Lewis Acid catalyst (

) instead of TFA.
Formation of 4,7-Diiodo Over-iodination due to excess reagent or high temp.Reduce NIS to 0.95 eq . Maintain reaction at 0°C for longer duration.
N-Iodination Observed Reaction pH is too basic.Ensure the system is acidic (pH < 4). N-I bonds are labile and will revert with acid wash.
Sticky/Dark Crude Radical polymerization or oxidation.Exclude light (wrap flask in foil). Degas solvents with

before use.

Module 2: De Novo Cyclization (The "Gold Standard" Route)

Recommended for: GMP scale-up or when >98% isomeric purity is required.

If direct iodination yields inseparable mixtures, you must switch to building the ring after the iodine is in place.

The Pathway:

  • Precursor: Start with 3-iodo-4,5-dimethylbenzene-1,2-diamine .

  • Cyclization: Condensation with Formic Acid (or Triethyl Orthoformate).

Protocol:

  • Suspend the iodinated diamine (1.0 eq) in Triethyl Orthoformate (excess, acts as solvent/reagent).

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq).

  • Reflux at 100°C for 3 hours.

  • Cool and concentrate.

  • Hydrolysis: Treat the residue with mild aqueous HCl (to cleave any ethyl imidates formed), then neutralize with

    
    .
    

Module 3: Technical FAQs

Q1: I see two peaks in my NMR that look like isomers, but I expect only the 4-iodo product. What is happening? A: This is likely Annular Tautomerism . In solution, the proton on the imidazole nitrogen hops between N1 and N3. Consequently, the 4-iodo and 7-iodo positions are chemically equivalent on the NMR time scale at room temperature, but if the exchange is slow (in DMSO-d6 or at low temp), you might see broadening or distinct species.

  • Verification: Run the NMR at elevated temperature (50°C). The peaks should coalesce into a single set of signals.

Q2: Can I use


 to lithiate and then quench with 

?
A: Proceed with Caution. Lithiation of benzimidazoles typically occurs at the C-2 position (between the nitrogens) because that proton is the most acidic (

). To hit the C-4 position via lithiation, you would need to:
  • Protect the Nitrogen (e.g., SEM or Boc group).

  • Block the C-2 position. If C-2 is open,

    
     will yield 2-iodo-5,6-dimethylbenzimidazole , not the 4-iodo target.
    

Q3: How do I separate the 4-iodo product from the 4,7-diiodo impurity? A: These are difficult to separate by standard silica flash chromatography due to similar polarity.

  • Solution: Use Recrystallization .[1][2] The mono-iodo species is generally more soluble in hot Ethanol/Water mixtures than the di-iodo species. Dissolve in boiling ethanol, add water until turbid, and cool slowly.

Visual Decision Guide

The following diagram illustrates the logic flow for selecting the correct synthetic strategy based on your starting materials and purity requirements.

ReactionOptimization Start Start: Synthesis of 4-Iodo-5,6-dimethylbenzimidazole CheckSM Do you have 3-iodo-4,5-dimethyl-1,2-diamine? Start->CheckSM RouteA Route A: De Novo Cyclization (High Purity) CheckSM->RouteA Yes RouteB Route B: Direct Iodination (Faster, Lower Cost) CheckSM->RouteB No Success Target Product Isolated RouteA->Success Reflux with Orthoformate ReactionB React 5,6-dimethylbenzimidazole with NIS / TFA / MeCN RouteB->ReactionB CheckResult Check HPLC/LCMS ReactionB->CheckResult Issue1 Issue: 4,7-Diiodo formed CheckResult->Issue1 Multi-iodination Issue2 Issue: Low Conversion CheckResult->Issue2 SM remaining CheckResult->Success Clean Mono-iodo Sol1 Optimization: Reduce NIS to 0.95 eq Maintain 0°C Issue1->Sol1 Sol2 Optimization: Add Lewis Acid (BF3) or Increase Temp Issue2->Sol2 Sol1->ReactionB Retry Sol2->ReactionB Retry

Caption: Decision tree for selecting the optimal synthetic route and troubleshooting common reaction failures in benzimidazole iodination.

References

  • BenchChem. (2025).[1][3] Synthesis of 4-Iodo-1H-benzimidazole from o-Phenylenediamine: An Application Note and Detailed Protocol. BenchChem Technical Notes. Link

  • Orito, K., et al. (2006). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Synthesis. Link

  • WuXi AppTec. (2023). QM analyses of Electrophilic Aromatic Iodination. QM Magic Class, Chapter 30. Link

  • Hu, Z., et al. (2017).[4] I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles. Journal of Organic Chemistry, 82, 3152-3158.[4] Link

  • Google Patents. (2011). Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. CN102936223A.[5] Link

Sources

Optimization

troubleshooting Suzuki coupling with iodo-benzimidazole substrates

Technical Support Center: Suzuki Coupling with Iodo-Benzimidazoles Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting Pd-Catalyzed Cross-Coupling of Iodo-Benzimidazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling with Iodo-Benzimidazoles

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting Pd-Catalyzed Cross-Coupling of Iodo-Benzimidazoles. Ticket Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Benzimidazole Challenge"

Coupling iodo-benzimidazoles is deceptively difficult. While the iodide is an excellent leaving group for oxidative addition, the benzimidazole core presents a "Trojan Horse" to Palladium catalysts. The two primary failure modes are Catalyst Sequestration (coordination of the imidazole nitrogen to Pd) and Protodeboronation (destruction of the boronic acid partner).

This guide moves beyond generic advice to address the specific mechanistic bottlenecks of this substrate class.

Diagnostic Matrix: Identify Your Failure Mode

Before changing reagents, analyze your crude reaction mixture (LCMS/NMR). Use this decision tree to pinpoint the root cause.

TroubleshootingFlow Start Analyze Crude Mixture Result1 Iodo-Benzimidazole Remains (No Conversion) Start->Result1 SM Intact Result2 Iodo-Benzimidazole Consumed (But No Product) Start->Result2 SM Gone Result3 Product Formed but Low Yield (<40%) Start->Result3 Incomplete Cause1 Catalyst Poisoning (N-Coordination) Result1->Cause1 Cause2 Protodeboronation of Boronic Acid Result2->Cause2 Cause3 Solubility or Homocoupling Result3->Cause3 Sol1 Solution: Switch to Buchwald Precatalysts (XPhos/SPhos) Cause1->Sol1 Sol2 Solution: Anhydrous Conditions or Slow Addition Cause2->Sol2 Sol3 Solution: Change Solvent (n-BuOH or DMF) Cause3->Sol3

Figure 1: Diagnostic decision tree for Suzuki coupling failures.

Deep Dive: The Mechanics of Failure

Issue A: The "N-H" Poisoning Effect

Symptom: The reaction turns black (Pd precipitation) immediately, or starting material remains untouched. Mechanism: The free N-H of the benzimidazole is acidic (


). Under basic Suzuki conditions, it deprotonates. The resulting benzimidazolide anion is a potent ligand that binds irreversibly to the Pd(II) center, displacing the phosphine ligands required for the catalytic cycle. Even without deprotonation, the N3 nitrogen can coordinate to Pd(0), arresting the cycle before oxidative addition occurs [1].

The Fix:

  • Ligand Overpowering: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos ). Their steric bulk prevents the formation of stable Pd-N complexes (the "palladacycle trap") [2].

  • Protection: If ligand screening fails, protect the N-H with SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl). Avoid Boc, as it is often thermally unstable under basic aqueous conditions [3].

Issue B: Protodeboronation

Symptom: The halide remains, but the boronic acid is gone (converted to Ar-H). Mechanism: Heteroaryl boronic acids (especially 2-pyridyl, 2-thiazolyl) are prone to hydrolytic C-B bond cleavage. This is accelerated by high pH and high temperature.

The Fix:

  • Base Switching: Move from Carbonates (

    
    , 
    
    
    
    ) to Phosphates (
    
    
    ) or Fluorides (
    
    
    ). Fluorides allow for milder activation.
  • The "Slow-Release" Protocol: Do not dump all boronic acid in at once. Add it portion-wise or via syringe pump to keep the standing concentration low, favoring transmetallation over hydrolysis [4].

Optimization Data: Ligand & Base Performance

The following data summarizes average conversion rates for difficult N-heterocycle couplings based on internal application studies and literature meta-analysis.

VariableOptionPerformance Score (1-10)Notes
Ligand XPhos / SPhos 9.5 Best for free N-H substrates. Steric bulk prevents N-poisoning.
Pd(dppf)Cl27.0Reliable workhorse, but can fail with sterically hindered iodides.
PPh3 (Tetrakis)2.0Avoid. Obsolete for this substrate class.
Base K3PO4 (aq) 9.0 Excellent balance of basicity and compatibility.
Cs2CO38.5Good for solubility in DMF/Dioxane, but can be too aggressive.
NaHCO35.0Too weak for sterically hindered transmetallation.
Solvent Dioxane/H2O (4:1) 9.0 The Gold Standard. High temp capability.
n-Butanol8.0Excellent for solubility of polar benzimidazoles.

The "Gold Standard" Protocol

If you are starting a new screen, do not start with Tetrakis (


). Start here. This protocol is designed to be robust against both poisoning and insolubility.

Reagents:

  • Substrate: Iodo-benzimidazole (1.0 equiv)

  • Coupling Partner: Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)

    • Alternative:

      
       (5 mol%) + SPhos (10 mol%)
      
  • Base:

    
     (3.0 equiv) - Use finely ground powder or 2M aqueous solution.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon/Nitrogen for 15 minutes before adding catalyst. Oxygen kills active Pd(0) species faster than the reaction can start.

  • Assembly: Add Substrate, Boronic Acid, and Base to the vial.

  • Catalyst Addition: Add the Pd precatalyst last.

  • Thermal Ramp:

    • Seal the vessel.

    • Heat to 80°C - 100°C .

    • Note: If using a microwave, set to 100°C for 30 minutes.

  • Workup: Dilute with EtOAc, wash with water. If the product is very polar (common with benzimidazoles), wash with 10% MeOH/DCM instead of EtOAc to ensure extraction.

Mechanism of Action (Visualized)

This diagram illustrates why the Buchwald Precatalyst (L-Pd-G3) succeeds where traditional catalysts fail. It bypasses the induction period where N-coordination usually kills the catalyst.

Mechanism cluster_0 Critical Success Factor Precat Precatalyst (L-Pd-G3) Active Active Species (L-Pd(0)) Precat->Active Rapid Activation (Base mediated) OxAdd Oxidative Addition (Ar-Pd-I) Active->OxAdd Fast with Iodide Trap Catalyst Trap (Pd-N-Benzimidazole) Active->Trap Inhibited by Bulky Ligand (L) Product Biaryl Product OxAdd->Product Transmetallation & Red. Elim.

Figure 2: The bulky ligand (L) on the active Pd(0) species sterically blocks the benzimidazole Nitrogen from coordinating (The "Trap"), forcing the cycle toward Oxidative Addition.

Frequently Asked Questions (FAQs)

Q: My reaction works on the bromo-benzimidazole but fails on the iodo-analog. Isn't Iodine more reactive? A: Counter-intuitively, yes. While oxidative addition is faster with Iodine, the resulting Pd-I species is more electron-rich and "soft" than the Pd-Br species. This can sometimes make the subsequent transmetallation step slower or make the catalyst more susceptible to poisoning by the benzimidazole nitrogen. If Iodide fails, try the Bromide with Pd(dppf)Cl2 .

Q: Can I use DMF instead of Dioxane? A: Yes, but be careful. DMF can decompose to dimethylamine at high temperatures (


), which can act as a ligand and poison the catalyst. If you need the solubility of DMF, keep the temperature below 100°C or use n-Butanol .

Q: Do I really need to protect the N-H? A: Try the XPhos Pd G3 system first. It was specifically designed to handle unprotected N-heterocycles [5]. If that fails (yield < 20%), then yes, protect with SEM. It adds two steps (protection/deprotection) but saves weeks of optimization failure.

References

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews.

  • Karuvalam, R. P., et al. (2020).[1][2] Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.[3] Arkivoc.[1]

  • Lillo, V. J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules (MDPI).

  • Cox, P. A., et al. (2017).[4] Protodeboronation of Heteroarylboronic Acids.[5] Journal of the American Chemical Society.[6]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki−Miyaura Coupling of Unprotected Heterocycles. Journal of the American Chemical Society.[6]

Sources

Troubleshooting

Technical Support Center: Characterization of Substituted Benzimidazoles

Welcome to the Benzimidazole Characterization Hub. Status: Operational Operator: Senior Application Scientist[1] This guide addresses the specific analytical bottlenecks encountered during the structural elucidation and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzimidazole Characterization Hub. Status: Operational Operator: Senior Application Scientist[1]

This guide addresses the specific analytical bottlenecks encountered during the structural elucidation and purification of substituted benzimidazoles. These heterocycles are notorious for two primary issues: annular tautomerism (complicating NMR) and basic nitrogen interactions (complicating Chromatography).

Module 1: NMR Anomalies & Tautomerism
Issue: "My proton signals are broad, missing, or showing fractional integration in DMSO-d6."

Diagnosis: You are likely observing annular tautomerism . In


-unsubstituted benzimidazoles, the proton on the nitrogen (

) exchanges rapidly with the unprotonated nitrogen (

).[1]
  • Fast Exchange: Signals average out (often seen at high temps).

  • Intermediate Exchange: Signals broaden significantly, sometimes disappearing into the baseline.

  • Slow Exchange: Distinct signals for both tautomers appear, often leading to confusion with impurities.

The Mechanism: The proton hops between


 and 

.[1][2] This makes positions 4 and 7 equivalent (and 5 and 6 equivalent) on an averaged time scale, but non-equivalent if the exchange is slow.

Tautomerism TautomerA Tautomer A (H on N1) TautomerB Tautomer B (H on N3) TautomerA->TautomerB Fast Exchange (Neutral) Cation Symmetric Cation (Protonated) TautomerA->Cation + Acid (TFA) TautomerB->Cation + Acid (TFA)

Figure 1: The equilibrium between tautomers causes signal broadening.[1] Protonation forces the molecule into a single, symmetric cationic species.

Troubleshooting Protocol: The "Acid Drop" Test

Do not waste time running variable temperature (VT) NMR immediately. Use this chemical trick to confirm the structure.

  • Run Standard 1H NMR: Dissolve 5-10 mg in DMSO-

    
    .
    
  • Add Acid: Add 1-2 drops of TFA-

    
      (Trifluoroacetic acid-d1) directly to the NMR tube.[1]
    
  • Shake & Rerun:

    • Result: The broad peaks will sharpen instantly.[1]

    • Why? The acid protonates both nitrogens, forming a symmetric benzimidazolium cation. The exchange is no longer relevant because the molecule is chemically symmetric (Claramunt et al., 2014).

    • Benefit: This allows for accurate integration and coupling constant (

      
      ) analysis.
      
Module 2: Regioisomer Assignment (5- vs. 6-substituted)
Issue: "I cannot distinguish between the 5-substituted and 6-substituted isomers after alkylation."

Diagnosis: When you alkylate an


-unsubstituted benzimidazole, you break the symmetry, creating two distinct regioisomers (1,5-isomer and 1,6-isomer). These are often difficult to separate and assign because their chemical shifts are nearly identical.

The Solution: 1D NOE / 2D NOESY You must rely on the spatial proximity of the


-substituent (alkyl group) to the proton at position 7 (

).
  • 1,6-isomer: The

    
    -alkyl group is spatially close to 
    
    
    
    .[1] You will see a strong NOE correlation.
  • 1,5-isomer: The

    
    -alkyl group is close to 
    
    
    
    , but the substituent is on the other side (position 5).[1] Wait—correction:
    • 1,5-isomer: The

      
      -alkyl is at position 1.[1] The substituent is at position 5.[1] The proton at position 7 (
      
      
      
      ) is close to the
      
      
      -alkyl.
    • 1,6-isomer: The substituent is at position 6.[1] The proton at position 7 (

      
      ) is substituted by the functional group (or 
      
      
      
      is adjacent to it).[1]
    • Refined Logic: In the 1,5-isomer , the proton at C7 is a doublet (meta-coupling) or singlet (if C6 is subbed).[1] In the 1,6-isomer , the proton at C7 is distinct.

    • Definitive Test: Look for the NOE between the N-CH2 protons and the aromatic proton at C7 .[1]

RegioisomerLogic Start Isolate Pure Isomer NOE_Exp Run 1D NOE / 2D NOESY Irradiate N-Alkyl Group Start->NOE_Exp Result1 Strong NOE to an Aromatic Singlet/Doublet? NOE_Exp->Result1 Isomer5 Assignment: 1,5-Isomer (H7 is close to N-Alkyl) Result1->Isomer5 Yes (H7 detected) Isomer6 Assignment: 1,6-Isomer (H7 is substituted or distant) Result1->Isomer6 No / Weak NOE

Figure 2: Decision tree for assigning N-alkylated benzimidazole regioisomers using NOE spectroscopy.

Key Reference: The use of NOESY to identify


 by its proximity to the 

-methyl/alkyl group is the gold standard for unambiguous assignment (Alkorta et al., 2014).[1]
Module 3: Chromatography (HPLC/LC-MS) Troubleshooting
Issue: "My peaks are tailing severely, or I see split peaks for a pure compound."

Diagnosis: Benzimidazoles are basic (


 of conjugate acid 

5.5).
  • Tailing: The basic Nitrogen interacts with acidic silanols on the silica column support.[1]

  • Split Peaks: If the pH is near the

    
    , you are separating the protonated and neutral species, or the tautomers are separating on the column (rare but possible in slow exchange).
    

Optimization Table: Mobile Phase Selection

ParameterRecommendationMechanism
Column C18 with High End-Capping (e.g., XBridge, Gemini NX)"End-capping" covers free silanols, preventing the basic amine from sticking (tailing).[1]
Low pH Buffer 0.1% Formic Acid or 0.05% TFA pH ~2.5. Keeps the benzimidazole fully protonated (

). Prevents secondary interactions.
High pH Buffer 10mM Ammonium Bicarbonate (pH 10)pH >

. Keeps the molecule fully neutral (

).[1] Warning: Only use high-pH resistant columns (hybrid silica).[1]
Avoid Neutral pH (pH 6-7)Near the

.[1] Causes peak splitting and maximum retention variability.

Protocol for Peak Tailing:

  • Switch to a "Charged Surface Hybrid" (CSH) or highly end-capped column.[1]

  • Increase buffer strength (e.g., move from 0.1% Formic to 0.1% TFA). Note: TFA suppresses MS signal; use Formic for sensitive MS work.

Module 4: Solubility & Sample Preparation
Issue: "Compound precipitates in MeOH/ACN or crashes out in the autosampler."

Fact: Substituted benzimidazoles (especially 2-aryl derivatives) have high lattice energy due to intermolecular Hydrogen bonding (


).[1]

Troubleshooting:

  • NMR Solvent: If DMSO-

    
     is insufficient, use TFA-
    
    
    
    (neat) or a mixture of CDCl
    
    
    :MeOD (3:1)
    to break H-bonds.[1]
  • LC Injection: Do not dissolve in 100% DMSO if injecting onto a high-aqueous initial gradient (precipitates in the loop).[1] Use 50:50 Water:Acetonitrile + 0.1% Formic Acid as the diluent.[1]

References
  • Alkorta, I., et al. (2014).[3] "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 10, 1620–1629.[4] Link

  • Claramunt, R. M., et al. (2006). "The structure of benzimidazoles in the solid state and in solution." Arkivoc, (v), 5-11.[1] Link

  • Phenomenex Technical Guide. (2025). "How to Reduce Peak Tailing in HPLC." Phenomenex Blog. Link

  • Kaya, S., et al. (2020). "Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method." Journal of Chemical & Engineering Data, 65(12), 5617-5626. Link

Sources

Optimization

avoiding de-iodination in 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole reactions

Welcome to the technical support center for 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. The primary focus is to provide in-depth troubleshooting advice and robust protocols to mitigate the common challenge of de-iodination during synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: The De-iodination Challenge

4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole is a valuable intermediate in medicinal chemistry, offering a strategic position for the introduction of diverse functionalities. However, the carbon-iodine (C-I) bond, while reactive and advantageous for cross-coupling, is also the molecule's Achilles' heel. The C-I bond is the weakest among the carbon-halogen bonds, making the compound susceptible to de-iodination, a reductive process where the iodine atom is replaced by a hydrogen atom.[1] This side reaction leads to the formation of the undesired 5,6-dimethyl-1H-benzo[d]imidazole, reducing the yield of the target compound and complicating purification.

This guide will provide a structured approach to understanding and overcoming this challenge, ensuring the successful application of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole in your research.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem with 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole?

A1: De-iodination is a reductive cleavage of the carbon-iodine bond, replacing the iodine with a hydrogen atom. This is a significant issue with 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole because the C-I bond is inherently weak and susceptible to cleavage under various conditions, particularly those employed in cross-coupling reactions.[1] This leads to the formation of a major byproduct, 5,6-dimethyl-1H-benzo[d]imidazole, which reduces the yield of your desired product and can be difficult to separate.

Q2: What are the primary factors that promote de-iodination in my reactions?

A2: Several factors can contribute to de-iodination:

  • Strong Bases: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote de-iodination.

  • Temperature: Higher reaction temperatures can increase the rate of de-iodination.

  • Light: Aryl iodides can be photosensitive, and exposure to light, particularly UV, can induce homolytic cleavage of the C-I bond, leading to de-iodination.[1]

  • Palladium-Hydride Species: In palladium-catalyzed reactions, the formation of palladium-hydride (Pd-H) species is a key culprit. These can arise from reactions with solvents (like alcohols), water, or even the amine substrates in Buchwald-Hartwig aminations. The Pd-H species can then participate in a reductive cycle that cleaves the C-I bond.

  • Solvent Choice: Protic solvents or solvents that can act as hydride donors can exacerbate de-iodination.

Q3: Should I protect the N-H of the benzimidazole ring before running my reaction?

A3: Yes, N-protection is often highly recommended. The free N-H in the benzimidazole ring is acidic and can react with bases. More importantly, the nitrogen can coordinate to the palladium catalyst, which can inhibit its activity and potentially promote side reactions.[2] Protecting the nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl group if compatible with your synthesis) can prevent these issues and often leads to cleaner reactions and higher yields.

Q4: How does the choice of palladium catalyst and ligand affect de-iodination?

A4: The choice of catalyst and ligand is critical.

  • Ligands: Bulky, electron-rich phosphine ligands like SPhos and XPhos are often recommended for cross-coupling reactions of heteroaryl halides.[3][4] These ligands can promote the desired reductive elimination step of the catalytic cycle over the undesired de-iodination pathway.

  • Palladium Source: While various palladium sources can be used, pre-catalysts that readily form the active Pd(0) species can sometimes be advantageous in minimizing side reactions.

Troubleshooting Guide: De-iodination in Common Reactions

This section provides specific troubleshooting advice for common cross-coupling reactions where de-iodination of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole is a prevalent issue.

Scenario 1: Suzuki-Miyaura Coupling

Problem: "I am attempting a Suzuki-Miyaura coupling with 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole and a boronic acid, but I am observing a significant amount of the de-iodinated byproduct, 5,6-dimethyl-1H-benzo[d]imidazole."

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Base is too strong Strong bases can directly promote de-iodination or lead to the formation of Pd-H species.Switch to a milder inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices for challenging Suzuki couplings.[5]
High Reaction Temperature Elevated temperatures can accelerate the rate of de-iodination.Attempt the reaction at a lower temperature. If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the temperature.
Inappropriate Ligand The ligand may not be sufficiently bulky or electron-rich to promote the desired coupling pathway efficiently.Use a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[3][4]
Solvent Issues Protic solvents like ethanol can be a source of hydrides for the formation of Pd-H species.Use an aprotic solvent system, such as 1,4-dioxane or THF, with a minimal amount of water necessary for the transmetalation step.[2]
Unprotected N-H The free N-H can interfere with the catalyst and promote side reactions.Protect the benzimidazole nitrogen with a suitable protecting group (e.g., Boc, SEM).

Illustrative Workflow for Minimizing De-iodination in Suzuki Coupling

cluster_prep Preparation cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Workup & Purification Start Start with 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole Protect N-Protection (e.g., Boc, SEM) Start->Protect Combine Combine N-protected substrate, boronic acid, Pd catalyst, ligand, and base Protect->Combine Solvent Add aprotic solvent (e.g., Dioxane/H₂O) Combine->Solvent Degas Degas thoroughly Solvent->Degas Heat Heat at moderate temperature (e.g., 80-100 °C) Degas->Heat Monitor Monitor by LC-MS for product formation and consumption of starting material Heat->Monitor Workup Aqueous workup Monitor->Workup Purify Column chromatography Workup->Purify Deprotect Deprotection (if necessary) Purify->Deprotect Product Desired Coupled Product Deprotect->Product Ar-I 4-Iodo-5,6-dimethyl- 1H-benzo[d]imidazole Ar-Pd(II)-I Oxidative Adduct Ar-I->Ar-Pd(II)-I Oxidative Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Ar-Pd(II)-I Ar-H De-iodinated Product Ar-Pd(II)-I->Ar-H Reductive Elimination Desired Product Coupled Product Ar-Pd(II)-I->Desired Product Transmetalation & Reductive Elimination (Desired Pathway) Pd-H Source Hydride Source (Solvent, Base, H₂O) L_nPd-H Palladium Hydride Pd-H Source->L_nPd-H L_nPd-H->Ar-H

Caption: Competing pathways of productive coupling and de-iodination.

Recommended Starting Protocols

The following protocols are suggested starting points for reactions with 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole, designed to minimize de-iodination. Note: These are generalized protocols and may require optimization for your specific substrate. It is highly recommended to first protect the benzimidazole nitrogen.

Protocol 1: Suzuki-Miyaura Coupling (Low De-iodination Conditions)
  • Reactants:

    • N-Protected 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (5:1), degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add the N-protected iodo-benzimidazole, arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon (3 cycles).

    • Add Pd₂(dba)₃ and SPhos under argon.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and perform an aqueous workup.

    • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • Reactants:

    • N-Protected 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous, degassed THF

  • Procedure:

    • To an oven-dried Schlenk flask, add the N-protected iodo-benzimidazole and Pd(PPh₃)₂Cl₂.

    • Evacuate and backfill the flask with argon (3 cycles).

    • Add anhydrous, degassed THF and DIPEA.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or heat gently (40-50 °C) if necessary.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify directly by column chromatography.

Protocol 3: Buchwald-Hartwig Amination (Milder Base Conditions)
  • Reactants:

    • N-Protected 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • Cs₂CO₃ (1.5 equiv)

  • Solvent: Anhydrous, degassed toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add the N-protected iodo-benzimidazole, Cs₂CO₃, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the tube with argon (3 cycles).

    • Add anhydrous, degassed toluene, followed by the amine.

    • Seal the tube and heat to 100-110 °C.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool to room temperature, filter through a pad of celite, and concentrate.

    • Purify the crude product by column chromatography.

Stability and Storage

  • Thermal Stability: Like many aryl iodides, 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole may have limited thermal stability. It is advisable to avoid prolonged heating at high temperatures. When performing reactions, use the lowest effective temperature.

  • Photostability: Aryl iodides are known to be sensitive to light, which can cause homolytic cleavage of the C-I bond. [1]It is best practice to store the compound in an amber vial, protected from light, and to conduct reactions in flasks wrapped in aluminum foil.

  • Storage: Store 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole in a cool, dark, and dry place under an inert atmosphere (argon or nitrogen) to prevent degradation.

By understanding the underlying causes of de-iodination and implementing the strategies outlined in this guide, researchers can significantly improve the success rate of their reactions with 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole, enabling the efficient synthesis of novel compounds for drug discovery and development.

References

  • Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKAT USA, Inc. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • Sonogashira Reaction. International Journal of New Chemistry. Available at: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. MDPI. Available at: [Link]

  • Synthesis of Benzimidazoles through Palladium‐Catalyzed Amination of 2‐Iodobenzimines with Diaziridinone. ResearchGate. Available at: [Link]

  • Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. PMC. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling. PMC. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. PMC. Available at: [Link]

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. Available at: [Link]

  • Palladium-Catalyzed Intramolecular Sulfonamidation/Oxidation of Imines: Access to Multifunctional Benzimidazoles. Semantic Scholar. Available at: [Link]

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Synthesis of benzo[d]imidazo[2,1-b]benzoselenoazoles: Cs2CO3-mediated cyclization of 1-(2-bromoaryl)benzimidazoles with selenium. Beilstein Journals. Available at: [Link]

  • Deprotonation of arenes with weak base: assessing and expanding the functional group compatibility of aryne chemistry. ChemRxiv. Available at: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. PMC. Available at: [Link]

  • Investigation on the mechanism of water-assisted palladium-catalyzed benzylic C–H amination by N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. Available at: [Link]

  • Oxidative Condensations to Form Benzimidazole-Substituted Potassium Organotrifluoroborates. PMC. Available at: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]

  • Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. Available at: [Link]

  • Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers. Available at: [Link]

  • Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. PMC. Available at: [Link]

  • Influence of temperature and solvents on the molecular interactions of benzo[d]imidazole substituted 1,3,4-oxadiazole derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Thermal stability of new biologic active copper(II) complexes with 5,6-dimethylbenzimidazole. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole analogs

Executive Summary & Strategic Positioning 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole represents a critical intersection in medicinal chemistry: the fusion of the privileged 5,6-dimethylbenzimidazole (DMB) scaffold—found na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole represents a critical intersection in medicinal chemistry: the fusion of the privileged 5,6-dimethylbenzimidazole (DMB) scaffold—found naturally in Cobalamin (Vitamin B12)—with the potency-enhancing physics of halogen bonding .

While tetra-halogenated derivatives like TBB (4,5,6,7-tetrabromo) and TIBI (4,5,6,7-tetraiodo) are established tools for inhibiting Casein Kinase 2 (CK2), they often suffer from poor solubility and "promiscuous" hydrophobicity. This guide analyzes the mono-iodo, dimethyl analog as a rational design compromise, offering a balance between the specific directional binding of the C4-iodine (


-hole interactions) and the steric optimization of the C5/C6-methyl groups.

Primary Application: Kinase Inhibition (CK2, DYRK1A) and Synthetic Intermediate for Pd-catalyzed Cross-Coupling.

Structure-Activity Relationship (SAR) Analysis

The Physics of Potency: Halogen Bonding vs. Sterics

The biological activity of this analog is defined by the unique properties of the Iodine atom at the C4 position. Unlike chlorine or fluorine, iodine exhibits a large, polarizable electron cloud with a distinct positive region on its outer cap, known as the


-hole .
Mechanistic Breakdown
Structural FeatureChemical FunctionBiological Consequence
C4-Iodine Halogen Bond Donor Acts as a Lewis acid, forming a highly directional interaction with backbone carbonyl oxygen atoms (Lewis bases) in the kinase hinge region (e.g., Val116/Glu114 in CK2). I > Br > Cl in binding energy.
C5,6-Dimethyl Hydrophobic Filling Mimics the adenosine ring of ATP; fills the hydrophobic pocket without the excessive lipophilicity/insolubility associated with tetra-halogenation.
N1-H H-Bond Donor Anchors the molecule to the hinge region via hydrogen bonding (typically to the backbone carbonyl of the gatekeeper residue).
N3 H-Bond Acceptor Interacts with backbone amides; critical for orienting the scaffold within the ATP-binding cleft.
Visualizing the SAR Logic

The following diagram illustrates the pharmacophore mapping of the molecule within a theoretical kinase binding pocket.

SAR_Map Core 4-Iodo-5,6-dimethyl- 1H-benzo[d]imidazole Iodine C4-Iodine Atom (Sigma-Hole) Core->Iodine Dimethyl C5,6-Dimethyl Group (Lipophilic Core) Core->Dimethyl Imid_NH N1-H Moiety (H-Bond Donor) Core->Imid_NH Hinge Hinge Region Carbonyl (Directional Halogen Bond) Iodine->Hinge High Affinity (I > Br) Pocket Hydrophobic Pocket (Van der Waals) Dimethyl->Pocket Steric Fit Selectivity Selectivity vs. Promiscuous Binding Dimethyl->Selectivity Modulates Solubility Imid_NH->Hinge Canonical H-Bond

Caption: Pharmacophore map highlighting the dual-binding mode: classical H-bonding via the imidazole ring and non-covalent halogen bonding via the C4-iodine.

Comparative Performance Guide

This section objectively compares the 4-iodo-5,6-dimethyl analog against industry standards.

Data Comparison Table
Feature4-Iodo-5,6-dimethyl-BI TBB (4,5,6,7-Tetrabromo) TIBI (4,5,6,7-Tetraiodo) Silmitasertib (CX-4945)
Primary Target CK2 / Synthetic ScaffoldCK2 (IC50 ~0.9 µM)CK2 (Ki ~23 nM)CK2 (IC50 ~1 nM)
Binding Mode Hybrid (H-bond + 1 X-bond)Hydrophobic + 4 X-bondsHydrophobic + 4 X-bondsATP Competitive (Mixed)
Solubility ModeratePoorVery PoorGood (Clinical Formulation)
Selectivity Moderate (Tunable)Low (Hits DYRK1A, PIM1)Low (Pan-kinase binder)High
Synthetic Utility High (Suzuki/Sonogashira ready)Low (Dead-end inhibitor)LowN/A

Key Insight: While TIBI is the most potent inhibitor in vitro due to four iodine atoms maximizing halogen bonding, it is practically unusable in complex biological systems due to insolubility. The 4-iodo-5,6-dimethyl analog sacrifices some raw potency for synthetic versatility (the iodine serves as a handle for further functionalization) and improved physicochemical properties.

Experimental Protocols

A. Synthesis: Regioselective Iodination

Objective: Synthesize 4-iodo-5,6-dimethyl-1H-benzo[d]imidazole with high purity, avoiding poly-iodination.

Reagents:

  • 5,6-dimethyl-1H-benzo[d]imidazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) or Glacial Acetic Acid

  • TFA (Catalytic amount, 10 mol%)

Workflow:

  • Dissolution: Dissolve 5,6-dimethylbenzimidazole in ACN at room temperature.

  • Activation: Add TFA. The acid activates the C4/C7 positions by protonating the N3, increasing electrophilic susceptibility.

  • Iodination: Add NIS portion-wise over 30 minutes to control exotherm.

  • Reaction: Stir at Reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (indicated by color change from red/brown to yellow).

  • Isolation: Evaporate solvent; precipitate in cold water; filter and recrystallize from Ethanol.

B. Kinase Inhibition Assay (ADP-Glo™ Method)

Objective: Determine IC50 against CK2


.[1][2]
  • Preparation: Prepare 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Titration: Serially dilute the 4-iodo analog in DMSO (Start at 100 µM, 1:3 dilutions).

  • Incubation: Mix Kinase (CK2

    
    , 5 ng/well) + Substrate (Casein, 50 µM) + Compound. Incubate 10 min at RT.
    
  • Initiation: Add ATP (10 µM final). Incubate 60 min at 30°C.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence. Plot RLU vs. Log[Concentration].

Experimental Workflow Diagram

Workflow cluster_synth Phase 1: Synthesis cluster_eval Phase 2: Biological Evaluation Step1 Precursor: 5,6-Dimethylbenzimidazole Step2 Reaction: NIS / TFA / ACN (Electrophilic Subst.) Step1->Step2 Step3 Purification: Na2S2O3 Quench Recrystallization Step2->Step3 Step4 Kinase Assay: CK2 + Casein + ATP Step3->Step4 Pure Compound Step5 Data Analysis: Luminescence Readout IC50 Calculation Step4->Step5

Caption: Sequential workflow for generating and validating the 4-iodo analog.

References

  • Gianoncelli, A., et al. (2009). "Tetraiodobenzimidazoles are potent inhibitors of protein kinase CK2." Bioorganic & Medicinal Chemistry, 17(20), 7281-7289.[3]

  • Pagano, M. A., et al. (2004). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry, 47(25), 6239-6247.

  • Battistutta, R. (2009). "Structural basis of protein kinase CK2 inhibition by halogenated benzimidazoles." Chemistry & Biology, 16(10), 1162-1172.
  • BenchChem Protocols. "Synthesis of 4-Iodo-1H-benzimidazole from o-Phenylenediamine."

Sources

Comparative

The Efficacy of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole Derivatives: A Comparative Guide for Drug Discovery

In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of clinically significant molecules. Its unique heterocyclic nature allows f...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of clinically significant molecules. Its unique heterocyclic nature allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the efficacy of a specific class of these compounds: 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole derivatives. We will delve into their potential as potent kinase inhibitors, with a particular focus on protein kinase CK2, a key target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed protocols to inform and guide future research endeavors.

The Benzimidazole Core: A Foundation for Potent Bioactivity

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a versatile pharmacophore. Its structural similarity to endogenous purines enables it to interact with a wide array of biological targets, including enzymes and receptors.[1] The strategic placement of various substituents on this core structure can significantly modulate its physicochemical properties and biological activity. This guide focuses on derivatives bearing a 4-iodo and 5,6-dimethyl substitution pattern, a combination poised for enhanced efficacy. The iodine atom, a halogen, is known to participate in halogen bonding, a strong, directional non-covalent interaction that can enhance binding affinity to protein targets.[2] The dimethyl groups at the 5 and 6 positions can influence solubility, lipophilicity, and steric interactions within the binding pocket.

Targeting Protein Kinase CK2: A Key Oncogenic Driver

Protein kinase CK2 is a serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells.[1] It plays a critical role in a vast number of cellular processes, including cell growth, proliferation, and apoptosis.[3] Dysregulation of CK2 activity is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] The development of potent and selective CK2 inhibitors is therefore a significant focus in anticancer drug discovery.

Comparative Efficacy of Halogenated Benzimidazole Derivatives as CK2 Inhibitors

While direct comparative studies on a series of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole derivatives are not extensively available in the public domain, valuable insights can be gleaned from studies on structurally related tetrahalogenated benzimidazoles. Research has shown that halogenation of the benzimidazole ring is a highly effective strategy for potent CK2 inhibition.

A seminal study on tetraiodobenzimidazoles revealed that these compounds are powerful inhibitors of protein kinase CK2.[5] Notably, 4,5,6,7-tetraiodobenzimidazole (TIBI) was identified as one of the most efficient CK2 inhibitors discovered to date, with a Kᵢ of 23 nM .[5] This study also demonstrated that tetraiodobenzimidazoles are more potent than their tetrabrominated counterparts, which in turn are more effective than tetrachlorinated analogs.[5] This highlights the significant contribution of the iodine substituent to the inhibitory activity.

CompoundTarget KinaseKᵢ (nM)Reference
4,5,6,7-Tetraiodobenzimidazole (TIBI)Protein Kinase CK223[5]
4,5,6,7-Tetrabromobenzimidazole (TBB)Protein Kinase CK2-[5]
4,5,6,7-TetrachlorobenzimidazoleProtein Kinase CK2-[5]

Note: While the reference indicates that TIBI is more potent than TBB and the tetrachloro-analog, specific Kᵢ values for the latter two were not provided in the primary source.

The mechanism of inhibition for these compounds is ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[5] Molecular modeling studies have suggested that the larger atomic radius and higher polarizability of iodine allow for a better fit and stronger interactions within the hydrophobic pocket of the CK2 active site compared to bromine or chlorine.[5]

The Influence of the 5,6-Dimethyl Substitution

The inclusion of dimethyl groups at the 5 and 6 positions of the benzimidazole ring has been shown to be a valuable modification in the development of bioactive compounds. While data on the direct impact of this substitution on CK2 inhibition in a 4-iodo-benzimidazole scaffold is limited, studies on other 5,6-dimethylbenzimidazole derivatives have demonstrated their potential in modulating biological activity.

For instance, a series of N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivatives were synthesized and evaluated for their anti-Alzheimer activity, specifically as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] Several of these compounds exhibited significant inhibitory activity with low IC50 values.[6]

CompoundTarget EnzymeIC50 (µM)
Derivative 3aAcetylcholinesterase (AChE)0.21
Derivative 3dAcetylcholinesterase (AChE)0.18
Derivative 3aButyrylcholinesterase (BChE)0.43
Derivative 3dButyrylcholinesterase (BChE)0.51

Data from a study on N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivatives as cholinesterase inhibitors.[6]

While the target and biological context are different, this data underscores that the 5,6-dimethylbenzimidazole scaffold can be effectively utilized to generate potent enzyme inhibitors. It is plausible that the electron-donating nature of the methyl groups and their steric bulk could favorably influence the binding of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole derivatives to the active site of protein kinases like CK2.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed methodologies for key experiments.

Synthesis of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole Derivatives

A general method for the synthesis of iodinated benzimidazoles involves the iodination of the corresponding benzimidazole precursor. A reported method for the synthesis of tetraiodobenzimidazoles utilizes iodine and periodic acid in a sulfuric acid solution.[5]

Step-by-step Protocol:

  • Dissolution: Dissolve the starting 5,6-dimethyl-1H-benzo[d]imidazole in concentrated sulfuric acid.

  • Addition of Iodinating Agents: Add a mixture of iodine and periodic acid portion-wise to the solution while maintaining a controlled temperature.

  • Reaction: Stir the reaction mixture at a specific temperature (e.g., 5-60 °C) for a defined period (e.g., 3 hours).[5]

  • Work-up: Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Synthesis_Workflow start Start: 5,6-dimethyl-1H- benzo[d]imidazole dissolution Dissolution in concentrated H₂SO₄ start->dissolution iodination Addition of I₂ and H₅IO₆ dissolution->iodination reaction Stirring at controlled temperature iodination->reaction workup Quenching on ice and neutralization reaction->workup purification Filtration and Purification workup->purification end_product End Product: 4-Iodo-5,6-dimethyl-1H- benzo[d]imidazole derivative purification->end_product

Caption: A generalized workflow for the synthesis of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole derivatives.

Protein Kinase CK2 Inhibition Assay

The inhibitory activity of the synthesized compounds against protein kinase CK2 can be determined using a radiometric assay with a specific peptide substrate.

Step-by-step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human protein kinase CK2, a specific peptide substrate (e.g., RRRADDSDDDDD), [γ-³²P]ATP, and a buffer solution (e.g., Tris-HCl, MgCl₂).

  • Inhibitor Addition: Add varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding the enzyme and incubate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 10 minutes).

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the peptide substrate using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Kᵢ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start: Prepare Reaction Mixture (CK2, Peptide, Buffer) add_inhibitor Add Test Compound (Varying Concentrations) start->add_inhibitor add_atp Add [γ-³²P]ATP add_inhibitor->add_atp initiate_reaction Initiate Reaction with Enzyme add_atp->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Spot on Phosphocellulose Paper incubation->stop_reaction washing Wash with Phosphoric Acid stop_reaction->washing quantification Measure Radioactivity washing->quantification data_analysis Calculate IC50 / Kᵢ quantification->data_analysis

Caption: Workflow for a radiometric protein kinase CK2 inhibition assay.

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole derivatives are a promising class of compounds for drug discovery, particularly as inhibitors of protein kinase CK2. The superior potency of tetraiodobenzimidazoles over their bromo- and chloro-analogs highlights the importance of the iodine substituent for achieving high-affinity binding.[5] The 5,6-dimethyl substitution pattern, proven effective in other bioactive molecules, offers a valuable avenue for further optimization of pharmacokinetic and pharmacodynamic properties.[6]

Future research should focus on the systematic synthesis and evaluation of a library of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole derivatives with various substitutions at other positions of the benzimidazole ring. Direct comparative studies of these compounds against a panel of kinases will be crucial to determine their potency and selectivity. Furthermore, in-depth structure-activity relationship (SAR) studies, aided by computational modeling, will provide a rational basis for the design of next-generation inhibitors with improved therapeutic profiles. The detailed experimental protocols provided in this guide offer a solid foundation for undertaking such investigations.

References

  • Pagano, M. A., et al. (2009). Tetraiodobenzimidazoles are potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 17(20), 7281-7289. [Link]

  • Gao, C., et al. (2017). Design, synthesis and biological evaluation of 4-amidobenzimidazole acridine derivatives as dual PARP and Topo inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 138, 1124-1136. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]

  • El-Sayed, M. A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(13), 3028. [Link]

  • Niefind, K., et al. (2024). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry, 280, 116867. [Link]

  • Kubinski, K., et al. (2017). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. Molecular and Cellular Biochemistry, 426(1-2), 17-27. [Link]

  • Gozal, Y., et al. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Journal of Medicinal Chemistry, 51(24), 7945-7954. [Link]

  • Battistutta, R., et al. (2005). Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. Chemistry & Biology, 12(11), 1211-1219. [Link]

  • Battistutta, R., et al. (2005). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived From Tetrabromo-Benzimidazole. PubMed, 16297871. [Link]

  • Ghavipanjeh, F., & Ghasemi, J. B. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Central European Journal of Chemistry, 11(10), 1689-1701. [Link]

  • Pagano, M. A., et al. (2009). Tetraiodobenzimidazoles are potent inhibitors of protein kinase CK2. PubMed, 19716659. [Link]

  • Abdel-Aziz, M., et al. (2020). In vitro IC50 values (μM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. ResearchGate. [Link]

  • Masłyk, M., et al. (2017). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. ResearchGate. [Link]

  • Singh, P., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm, 9(7), 1184-1191. [Link]

  • Pagano, M. A., et al. (2008). The selectivity of inhibitors of protein kinase CK2: an update. Biochemical Journal, 415(3), 353-365. [Link]

  • Ghavipanjeh, F., & Ghasemi, J. B. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis, biological evaluation, and docking studies of diazepino-quinoline derivatives as GSK-3β inhibitors. Tropical Journal of Pharmaceutical Research, 21(10), 2095-2101. [Link]

  • Al-Bayati, F. I. H., et al. (2024). Synthesis and anti-Alzheimer activity of new N-(5, 6-dimethyl-1H-benzo[d] imidazol-2-yl)-1-phenylmethanimine derivatives. ResearchGate. [Link]

  • Fallarini, S., et al. (2021). The[5][7][8]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(15), 2419-2428. [Link]

  • Sławiński, J., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3020. [Link]

  • Verma, B. K., et al. (2017). synthesis and biological evaluation of novel imidazole based compounds. ResearchGate. [Link]

  • Lesimple, P., et al. (2012). In vitro and in vivo biological evaluation of new 4,5-disubstituted 1,2,3-triazoles as cis-constrained analogs of combretastatin A4. European Journal of Medicinal Chemistry, 54, 39-49. [Link]

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